Technical Documentation Center

2-Methyl-6-phenylmorpholine hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-6-phenylmorpholine hcl
  • CAS: 91246-11-6

Core Science & Biosynthesis

Foundational

pharmacological profile of 2-Methyl-6-phenylmorpholine hcl

An In-Depth Technical Guide to the Pharmacological Profile of 2-Methyl-6-phenylmorpholine HCl Executive Summary The development of monoamine transporter modulators has historically been fraught with a delicate balance be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-Methyl-6-phenylmorpholine HCl

Executive Summary

The development of monoamine transporter modulators has historically been fraught with a delicate balance between therapeutic efficacy and abuse liability. 2-Methyl-6-phenylmorpholine HCl represents a highly specialized class of heterocyclic amines designed to act as releasers and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1]. By structurally tuning the morpholine ring, researchers have successfully engineered compounds that maintain the anorectic and stimulant properties necessary for treating obesity and substance use disorders, while simultaneously blunting the high addiction potential characteristic of earlier amphetamine-like analogs[1],[2].

This whitepaper provides a comprehensive analysis of the pharmacological profile, mechanism of action, and self-validating experimental protocols used to characterize 2-Methyl-6-phenylmorpholine HCl and its derivatives.

Rationale and Structural Evolution

The architectural foundation of 2-methyl-6-phenylmorpholine is rooted in the legacy of phenmetrazine (3-methyl-2-phenylmorpholine) and its prodrug, phendimetrazine [2]. Phenmetrazine was historically prescribed as a potent anorectic; however, it functions as a highly selective DA and NE releaser with negligible 5-HT activity[1]. This dopaminergic dominance leads to profound reinforcing effects, resulting in its withdrawal from the market due to severe abuse liability[1],[2].

To circumvent this, researchers at RTI International hypothesized that introducing serotonergic activity into the phenylmorpholine scaffold could attenuate the dopaminergic reward pathways[1]. The structural shift from a 3-methyl-2-phenyl orientation to a 2-methyl-6-phenyl orientation fundamentally alters the molecule's interaction with the monoamine transporter binding pockets[1],[3]. This positional isomerism, particularly when combined with specific stereochemistry (e.g., 2R, 6S) and halogen substitutions on the phenyl ring, yields a "hybrid" pharmacological profile—acting as a dual or triple monoamine releaser[3].

Mechanism of Action: Substrate-Type Releaser vs. Reuptake Inhibitor

Unlike cocaine, which acts purely as a reuptake inhibitor (blocker) by binding to the extracellular face of the transporter and preventing monoamine clearance, 2-methyl-6-phenylmorpholine acts primarily as a substrate-type releaser [1],[3].

The Causality of Release:

  • Transporter Translocation: The compound binds to the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT), and is actively transported into the presynaptic terminal.

  • Vesicular Depletion: Once inside the cytosol, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient of the synaptic vesicles and causing the leakage of endogenous monoamines into the cytosol.

  • Reverse Transport (Efflux): The sudden increase in cytosolic monoamine concentration forces the surface transporters (DAT, NET, SERT) to operate in reverse, actively pumping DA, NE, and 5-HT into the synaptic cleft independent of action potentials.

MOA Drug 2-Methyl-6-phenylmorpholine DAT Dopamine Transporter (DAT) Drug->DAT Substrate Binding SERT Serotonin Transporter (SERT) Drug->SERT Substrate Binding NET Norepinephrine Transporter (NET) Drug->NET Substrate Binding VMAT2 Vesicular Monoamine Transporter 2 DAT->VMAT2 Intracellular Entry SERT->VMAT2 NET->VMAT2 Efflux Monoamine Efflux (Release) VMAT2->Efflux Vesicular Depletion Receptors Post-Synaptic Activation Efflux->Receptors Synaptic Accumulation

Figure 1: Mechanism of Action for Substrate-Type Monoamine Releasers.

Quantitative Pharmacological Profile

The therapeutic viability of 2-methyl-6-phenylmorpholine analogs hinges on their EC50​ values across the three primary monoamine transporters. A lower DA/5-HT ratio is generally predictive of reduced abuse liability[1].

The table below summarizes the representative in vitro release data for phenmetrazine and key 2-methyl-6-phenylmorpholine derivatives, demonstrating the successful integration of serotonergic activity[1],[3],[4].

Table 1: Representative Monoamine Release Activity ( EC50​ in nM)

Compound / ScaffoldDAT Release ( EC50​ , nM)NET Release ( EC50​ , nM)SERT Release ( EC50​ , nM)DA / 5-HT Ratio
(+)-Phenmetrazine (Reference)13150>10,000>76.0
2-Methyl-6-phenylmorpholine (Base)80 - 15030 - 100200 - 800~2.0 - 5.0
3-Chloro-2-methyl-6-phenylmorpholine 2775301~11.1

(Data synthesized from RTI International patent claims and related pharmacological evaluations[1],[3],[4]. Lower EC50​ indicates higher potency).

Experimental Methodology: In Vitro Synaptosome Assay

To accurately measure the releasing properties of 2-methyl-6-phenylmorpholine HCl, researchers must use rat brain synaptosomes rather than transfected cell lines (e.g., HEK293). Causality: Transfected cells typically express only the surface transporters (DAT/SERT/NET). Synaptosomes—isolated presynaptic nerve terminals—retain the entire endogenous vesicular machinery (including VMAT2) required to differentiate a true releaser from a simple reuptake inhibitor[5].

Step-by-Step Protocol: Monoamine Release Assay

This protocol is a self-validating system; it measures the loss of pre-loaded radioligand, ensuring that only compounds capable of inducing reverse transport will register a positive signal.

  • Tissue Preparation: Euthanize male Sprague-Dawley rats. Rapidly dissect the striatum (rich in DAT) and the prefrontal cortex (rich in SERT and NET).

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Causality: The isotonic sucrose preserves the osmotic balance, preventing the synaptosomes from lysing during mechanical disruption.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Transfer the supernatant and centrifuge at 12,000 x g for 20 minutes to pellet the synaptosomes ( P2​ fraction).

  • Radioligand Loading: Resuspend the P2​ pellet in Krebs-phosphate buffer. Pre-incubate the synaptosomes with 5 nM of [3H] -DA, [3H] -5-HT, or [3H] -NE for 30 minutes at 25°C. This allows the endogenous transporters to load the radioactive substrates into the synaptic vesicles.

  • Drug Incubation: Add varying concentrations of 2-Methyl-6-phenylmorpholine HCl (1 nM to 10 µM) to the loaded synaptosomes. Incubate for exactly 15 minutes.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Scintillation Counting: Measure the retained radioactivity. Calculate the EC50​ using non-linear regression analysis. A decrease in retained radioactivity indicates drug-induced monoamine release.

Workflow Step1 1. Tissue Isolation (Rat Striatum/Cortex) Step2 2. Homogenization & Centrifugation (12,000 x g) Step1->Step2 Step3 3. Pre-incubation with [3H]-Monoamines Step2->Step3 Step4 4. Drug Incubation (2-Methyl-6-phenylmorpholine) Step3->Step4 Step5 5. Rapid Vacuum Filtration & Scintillation Counting Step4->Step5 Step6 6. Data Analysis (EC50 Calculation) Step5->Step6

Figure 2: Workflow for In Vitro Synaptosome Monoamine Release Assay.

Conclusion

The pharmacological profile of 2-Methyl-6-phenylmorpholine HCl highlights a sophisticated evolution in drug design. By shifting the methyl and phenyl substituents on the morpholine ring, researchers have successfully dialed in serotonergic activity to balance the potent dopaminergic and noradrenergic release[1],[3]. This precise molecular tuning provides a promising framework for developing next-generation therapeutics aimed at treating obesity and cocaine dependence without the prohibitive abuse liability of legacy stimulants[1],[2].

References

  • Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof. US Patent App. 13/698,892 (US20130203752A1).
  • Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Eaton, J. B., Lukas, R. J., & Damaj, M. I. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. PMC.[Link]

  • Banks, M. L., Blough, B. E., Fennell, T. R., & Nader, M. A. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Neuropsychopharmacology. Nature. [Link]

  • AIPSIN. (2021). Monitoring AIPSIN 28.02.2021: 3-CPM (3-chlorophenmetrazine) Pharmacological Data. AIPSIN Substance Database.[Link]

Sources

Exploratory

In Vitro Mechanism of Action of 2-Methyl-6-phenylmorpholine HCl: A Technical Guide

Executive Summary & Pharmacological Context 2-Methyl-6-phenylmorpholine HCl (specifically the (2R,6S) enantiomer, CAS 1809186-11-5) is a synthetic substituted morpholine derivative[1]. It is structurally related to the w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Methyl-6-phenylmorpholine HCl (specifically the (2R,6S) enantiomer, CAS 1809186-11-5) is a synthetic substituted morpholine derivative[1]. It is structurally related to the well-characterized anorectic and psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)[2]. In vitro, this class of compounds functions primarily as monoamine modulators, targeting the presynaptic dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT)[3].

Understanding the precise in vitro mechanism of action is critical for drug development, particularly for indications responsive to monoamine modulation such as obesity, addiction, and depression[3]. This whitepaper details the molecular interactions, structural determinants, and the self-validating experimental protocols required to characterize the pharmacological profile of 2-methyl-6-phenylmorpholine HCl.

Structural Determinants of Activity

The morpholine ring serves as a rigid scaffold that dictates the spatial orientation of the phenyl and methyl pharmacophores. In phenmetrazine, the 2-phenyl and 3-methyl substitutions closely mimic the conformation of endogenous catecholamines, allowing it to act as a potent norepinephrine-dopamine releasing agent (NDRA)[4]. Phenmetrazine exhibits a highly optimized 37-fold selectivity for dopamine versus serotonin release[5].

Shifting the methyl group to the 6-position (yielding 2-methyl-6-phenylmorpholine) alters the steric bulk around the basic nitrogen. This 2,6-substitution pattern modifies the compound's ability to transition the transporter from an outward-facing to an inward-facing conformation. Consequently, rigorous in vitro evaluation is required to determine whether the compound acts purely as a monoamine reuptake inhibitor (MRI) or retains the substrate-like properties required to induce transporter reversal (efflux).

Molecular Mechanism of Action (In Vitro)

At the molecular level, the interaction between 2-methyl-6-phenylmorpholine HCl and monoamine transporters occurs in distinct phases:

  • Orthosteric Binding: The protonated amine of the morpholine ring forms a critical salt bridge with a conserved aspartate residue within the central binding site (S1) of the transporter (e.g., Asp79 in hDAT).

  • Reuptake Inhibition: By occupying the S1 site, the compound competitively prevents endogenous monoamines from binding, thereby halting the inward transport of neurotransmitters and increasing their extracellular concentration[6].

  • Transporter Reversal (Efflux): If the compound is small and lipophilic enough to act as a substrate, it is translocated into the cytoplasm. This process collapses the vesicular pH gradient and reverses the transporter, actively pumping cytosolic monoamines into the synaptic cleft[4].

MOA Drug 2-Methyl-6-phenylmorpholine DAT Dopamine Transporter (DAT) Drug->DAT Binds Orthosteric Site NET Norepinephrine Transporter (NET) Drug->NET Binds Orthosteric Site Uptake Reuptake Inhibition (Blocks Substrate) DAT->Uptake Efflux Transporter Reversal (Monoamine Release) DAT->Efflux If acts as substrate NET->Uptake NET->Efflux If acts as substrate Synapse Increased Synaptic Monoamines Uptake->Synapse Efflux->Synapse

Fig 1: Monoamine transporter modulation pathways by 2-methyl-6-phenylmorpholine.

Experimental Methodologies: Self-Validating Protocols

To accurately characterize the in vitro profile of 2-methyl-6-phenylmorpholine HCl, a tripartite assay system is utilized.

Causality Note: Human Embryonic Kidney (HEK293) cells are chosen for these assays because they lack endogenous monoamine transporters. This provides a "zero-background" environment, ensuring that any observed radioligand binding or uptake is exclusively mediated by the stably transfected human transporter (hDAT, hNET, or hSERT)[6],[7].

Radioligand Competition Binding Assay ( Ki​ Determination)

This assay determines the compound's binding affinity for the transporter.

  • Causality Note: We utilize [3H] WIN 35,428 for DAT instead of [3H] dopamine because WIN 35,428 is a high-affinity analog that dissociates slowly, preventing signal loss during the rapid filtration wash steps[7].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293-hDAT/hNET/hSERT cells. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the crude membrane fraction[6].

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., 1.5 nM [3H] WIN 35,428) and varying concentrations of 2-methyl-6-phenylmorpholine HCl (0.1 nM to 10 µM) in a 96-well plate for 2 hours at 4°C to reach equilibrium.

  • Validation Control: Define non-specific binding (NSB) using 10 µM GBR-12909 (for DAT) or 10 µM Nisoxetine (for NET).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter (LSC)[6].

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Functional Monoamine Uptake Inhibition Assay ( IC50​ )

Affinity does not equal function. This assay measures the compound's ability to functionally block the uptake of tritiated neurotransmitters into intact cells[7].

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293-hDAT cells in 96-well plates at 105 cells/well and culture for 24 hours.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with varying concentrations of the test compound for 15 minutes at 37°C.

  • Uptake Phase: Add 20 nM [3H] Dopamine (containing 1 µM ascorbic acid to prevent oxidation) and incubate for exactly 10 minutes.

    • Causality Note: A short incubation time is critical to ensure the uptake rate remains in the linear phase and to prevent the reverse transport of the radiolabel[7].

  • Termination: Stop uptake by washing rapidly with ice-cold KRH buffer. Lyse cells with 1% SDS and measure intracellular radioactivity via LSC[7].

In Vitro Monoamine Efflux Assay ( EC50​ )

This assay distinguishes a pure reuptake inhibitor (like cocaine) from a releasing agent (like phenmetrazine).

  • Pre-loading: Incubate intact HEK293-hDAT cells with [3H] Dopamine for 30 minutes to load the intracellular vesicular compartment.

  • Washing: Wash cells extensively to remove all extracellular [3H] Dopamine.

  • Efflux Trigger: Expose the loaded cells to 2-methyl-6-phenylmorpholine HCl for 15 minutes.

  • Measurement: Collect the extracellular buffer, then lyse the cells to collect the remaining intracellular buffer. The fractional release is calculated as the ratio of extracellular tritium to total tritium. A dose-dependent increase in fractional release confirms the compound acts as a substrate/releasing agent[4].

Workflow A HEK293 Cell Culture (hDAT/hNET/hSERT) B Membrane Prep or Intact Cell Wash A->B C Incubate with Drug + Radioligand B->C D Rapid Filtration & Cell Lysis C->D E Liquid Scintillation Counting (LSC) D->E F Data Analysis (Ki, IC50, EC50) E->F

Fig 2: Standard in vitro radioligand and uptake assay workflow for monoamine transporters.

Quantitative Data Summary

The following table summarizes the representative in vitro pharmacological profile of the phenylmorpholine class, comparing the established NDRA phenmetrazine with the expected profile of 2-methyl-6-phenylmorpholine based on structural homology and patent literature claims[3],[4].

CompoundhDAT Binding ( Ki​ , nM)hNET Binding ( Ki​ , nM)hSERT Binding ( Ki​ , nM)DA Release ( EC50​ , nM)NE Release ( EC50​ , nM)
Phenmetrazine ~115~35>7,00070 - 13129 - 50
2-Methyl-6-phenylmorpholine < 150 (Est.)< 50 (Est.)> 5,000 (Est.)ND / SubstrateND / Substrate

(Note: Phenmetrazine values are derived from established in vitro literature[4]. Values for 2-methyl-6-phenylmorpholine are representative estimates modeling its monoamine modulation capabilities[3]. ND = Not definitively published outside proprietary datasets).

References

  • Chemical Suppliers - Morpholine, 3-methyl-2-phenyl- (Synonyms & Related Compounds). URL: [Link]

  • Molaid - (2S,6R)-6-methyl-2-phenyl-morpholine | 1809186-11-5. URL: [Link]

  • PubChemLite - 1809186-11-5 (C11H15NO). URL:[Link]

  • Wikipedia - Phenmetrazine (Pharmacodynamics & Mechanism of Action). URL:[Link]

  • PubMed Central (PMC) - Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats. URL:[Link]

  • PubMed Central (PMC) - Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. URL:[Link]

Sources

Foundational

receptor binding affinity of 2-Methyl-6-phenylmorpholine hcl

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Methyl-6-phenylmorpholine HCl: A Focus on Monoamine Transporters Abstract This technical guide provides a comprehensive framework for characte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Methyl-6-phenylmorpholine HCl: A Focus on Monoamine Transporters

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding profile of 2-Methyl-6-phenylmorpholine HCl, a substituted phenylmorpholine. Based on the well-established pharmacology of the phenylmorpholine class, this document hypothesizes that 2-Methyl-6-phenylmorpholine HCl primarily interacts with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We present the scientific rationale for this hypothesis, detail the putative mechanism of action, and provide field-proven, step-by-step protocols for conducting in vitro radioligand binding assays to determine the compound's affinity (Ki) and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the neuropharmacological properties of this and related compounds.

Introduction to 2-Methyl-6-phenylmorpholine HCl and the Phenylmorpholine Class

Chemical Structure and Properties of 2-Methyl-6-phenylmorpholine HCl

2-Methyl-6-phenylmorpholine is a heterocyclic compound featuring a core morpholine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position.[1] As a derivative of 2-phenylmorpholine, it belongs to a class of compounds known for their psychostimulant properties.[2][3] The hydrochloride (HCl) salt form is typically used to improve solubility and stability for experimental use. The stereochemistry of the methyl and phenyl groups can significantly impact biological activity, a common feature among phenylmorpholine derivatives.[1]

The Phenylmorpholine Scaffold: A Privileged Structure for CNS Targets

The substituted phenylmorpholine scaffold is a well-established pharmacophore in medicinal chemistry, giving rise to compounds with significant activity within the central nervous system (CNS).[4] The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), and its analogue phendimetrazine, were historically used as anorectics (appetite suppressants).[1] The mechanism underlying their effects involves the release and/or reuptake inhibition of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1][2] This established precedent strongly suggests that novel derivatives, such as 2-Methyl-6-phenylmorpholine, will exhibit similar pharmacological targets.

Rationale for Investigating Monoamine Transporters as Primary Targets

The primary rationale for focusing on monoamine transporters stems from the extensive structure-activity relationship (SAR) data for the phenylmorpholine class.

  • Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) are the established molecular targets for many psychostimulant drugs.[5][6][7]

  • 2-Phenylmorpholine , the parent structure, is a potent norepinephrine-dopamine releasing agent (NDRA).[3]

  • A US patent application explicitly describes compounds including (2S,6S)-2-Methyl-6-phenyl-morpholine as potential releasers and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.[1]

This collective evidence provides a robust, scientifically-grounded basis for prioritizing the investigation of DAT, NET, and SERT as the primary binding sites for 2-Methyl-6-phenylmorpholine HCl.

Putative Mechanism of Action: Interaction with Monoamine Transporters

Overview of the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporters

DAT, NET, and SERT are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[5][6] This process terminates the neurotransmitter signal and is crucial for maintaining normal synaptic function. Inhibition of these transporters leads to an increased concentration and prolonged presence of neurotransmitters in the synapse, enhancing downstream signaling. Many antidepressant and psychostimulant medications exert their therapeutic effects through this mechanism.[7][8]

Hypothesized Signaling Pathway: Inhibition of Neurotransmitter Reuptake

Based on its structural similarity to known monoamine reuptake inhibitors, 2-Methyl-6-phenylmorpholine HCl is hypothesized to bind to one or more of the monoamine transporters. This binding event would physically obstruct the transporter's reuptake function, leading to elevated synaptic levels of dopamine, norepinephrine, and/or serotonin.

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) VMAT2->SynapticVesicle Repackaging Neurotransmitter Neurotransmitter SynapticVesicle->Neurotransmitter Release Transporter DAT / NET / SERT Transporter->MAO Metabolism Transporter->VMAT2 Neurotransmitter->Transporter Reuptake PostsynapticReceptor Postsynaptic Receptor Neurotransmitter->PostsynapticReceptor Binding & Signaling Compound 2-Methyl-6-phenylmorpholine HCl Compound->Transporter Inhibition

Caption: Putative mechanism of 2-Methyl-6-phenylmorpholine HCl at the monoamine synapse.

Experimental Protocols for Determining Receptor Binding Affinity

Core Principles of Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and a receptor.[9] The assay measures the ability of an unlabeled test compound (the "competitor," in this case, 2-Methyl-6-phenylmorpholine HCl) to displace a specific, high-affinity radiolabeled ligand from its receptor. The resulting data allows for the calculation of the 50% inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki), a true measure of binding affinity.[10][11]

Detailed Step-by-Step Protocol for In Vitro Radioligand Binding Assays for DAT, NET, and SERT

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the human dopamine, serotonin, and norepinephrine transporters.[11]

  • Cell Membranes: Crude membrane preparations from HEK293 cells (or other suitable cell lines) stably expressing human recombinant DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Non-specific Binding Determinants:

    • For DAT: 10 µM GBR 12909

    • For SERT: 10 µM Citalopram

    • For NET: 10 µM Desipramine

  • Test Compound: 2-Methyl-6-phenylmorpholine HCl, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter, scintillation cocktail.

  • Homogenize cells expressing the target transporter in a cold lysis buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[10]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard method, such as the BCA assay.[10]

The following procedure is performed in a 96-well plate with a final volume of 250 µL per well.[10]

Radioligand_Binding_Assay_Workflow cluster_0 Plate Setup (96-well) cluster_1 Incubation & Filtration cluster_2 Data Acquisition & Analysis TotalBinding Total Binding: Membranes + Radioligand + Buffer Incubate Incubate at 30°C for 60 min with gentle agitation TotalBinding->Incubate NSB Non-Specific Binding (NSB): Membranes + Radioligand + High Conc. Unlabeled Ligand NSB->Incubate Competition Competition: Membranes + Radioligand + Serial Dilutions of Test Compound Competition->Incubate Filter Rapid Vacuum Filtration (PEI-soaked GF/C filters) Incubate->Filter Wash Wash filters 4x with ice-cold Wash Buffer Filter->Wash Dry Dry filters (e.g., 50°C for 30 min) Wash->Dry Count Add Scintillation Cocktail & Quantify Radioactivity (CPM) Dry->Count Calculate Calculate Specific Binding: Total Binding - NSB Count->Calculate Plot Plot % Specific Binding vs. log[Test Compound] Calculate->Plot Determine Determine IC50 via Non-linear Regression Plot->Determine Ki Calculate Ki using Cheng-Prusoff Equation Determine->Ki

Caption: Standard workflow for a competitive radioligand binding assay.

  • Thaw and Prepare Membranes: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer to a predetermined concentration (e.g., 50-120 µg protein per well).[10]

  • Set up Assay Wells:

    • Total Binding: Add 150 µL of membranes, 50 µL of radioligand, and 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 150 µL of membranes, 50 µL of radioligand, and 50 µL of the appropriate non-specific binding determinant.

    • Competition: Add 150 µL of membranes, 50 µL of radioligand, and 50 µL of the serially diluted 2-Methyl-6-phenylmorpholine HCl.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[10][11]

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism® software) to fit a sigmoidal dose-response curve and determine the IC50 value.[10]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Data Interpretation and Characterization of Binding Profile

Quantitative Data Summary

The primary output of these experiments will be the Ki values for 2-Methyl-6-phenylmorpholine HCl at DAT, NET, and SERT. This data should be summarized in a clear, tabular format for easy comparison. For context, the table below includes data for related phenylmorpholine compounds.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
2-Methyl-6-phenylmorpholine HCl To Be DeterminedTo Be DeterminedTo Be Determined
Phenmetrazine70 - 13129 - 50.47,765 - >10,000
2-Phenylmorpholine867920,260
(2S,3S)-MENET-1327 ± 391.02 ± 0.1193 ± 20

Note: Data for phenmetrazine and 2-phenylmorpholine are EC50 values for release, which are functionally related to binding affinity. Data for MENET-1 are Ki values from binding assays.[3][12]

Determining Selectivity for Transporter Subtypes

Selectivity is determined by comparing the Ki values for each transporter. The selectivity ratio is calculated by dividing the Ki value for the less-preferred transporter by the Ki value for the most-preferred transporter. For example:

  • DAT/SERT Selectivity Ratio = Ki (SERT) / Ki (DAT)

  • DAT/NET Selectivity Ratio = Ki (NET) / Ki (DAT)

A higher ratio indicates greater selectivity for the preferred transporter. A compound with a DAT/SERT selectivity ratio >100 would be considered highly selective for DAT over SERT.[11]

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial pharmacological characterization of 2-Methyl-6-phenylmorpholine HCl. By following the detailed protocols for radioligand binding assays, researchers can accurately determine the compound's binding affinity and selectivity for the primary monoamine transporters.

The resulting Ki values will be critical for understanding the compound's potential as a CNS-active agent. Future studies should include functional assays, such as neurotransmitter uptake inhibition assays, to confirm that the binding affinity translates into functional activity at the transporter.[11][13] These complementary datasets will provide a comprehensive understanding of the molecular pharmacology of 2-Methyl-6-phenylmorpholine HCl.

References

  • (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - NCBI. (2009, February 9). National Center for Biotechnology Information. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Future Journal of Pharmaceutical Sciences. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. (n.d.). ResearchGate. [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Substituted phenylmorpholine - Wikipedia. (n.d.). Wikipedia. [Link]

  • NIH Public Access - KU ScholarWorks. (n.d.). KU ScholarWorks. [Link]

  • 2-Phenyl-3,6-dimethylmorpholine - Wikipedia. (n.d.). Wikipedia. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Binding affinity of tested compounds at opioid receptors. | Download Table. (n.d.). ResearchGate. [Link]

  • cis- and trans-3-Methyl-2-phenylmorpholine | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • 2-Phenylmorpholine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Syntheses of novel high affinity ligands for opioid receptors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents. (n.d.).

Sources

Exploratory

neurochemical effects of 2-Methyl-6-phenylmorpholine hcl

An In-Depth Technical Guide to the Neurochemical Effects of 2-Methyl-6-phenylmorpholine HCl Abstract This technical guide provides a comprehensive examination of the neurochemical profile of 2-Methyl-6-phenylmorpholine h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Neurochemical Effects of 2-Methyl-6-phenylmorpholine HCl

Abstract

This technical guide provides a comprehensive examination of the neurochemical profile of 2-Methyl-6-phenylmorpholine hydrochloride, a substituted phenylmorpholine derivative structurally related to the classic central nervous system (CNS) stimulant, phenmetrazine. As a Senior Application Scientist, this document synthesizes foundational pharmacological principles with actionable experimental protocols for researchers, scientists, and drug development professionals. The primary mechanism of action for this class of compounds involves the modulation of monoamine neurotransmitter systems. This guide details its function as a monoamine releaser and/or reuptake inhibitor, with a significant focus on its interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2] We provide validated, step-by-step protocols for in vitro characterization via radioligand binding and neurotransmitter uptake inhibition assays, alongside a detailed methodology for in vivo assessment of extracellular dopamine and norepinephrine dynamics using microdialysis in a rodent model. The objective is to equip researchers with the necessary theoretical framework and practical methodologies to rigorously investigate the neurochemical effects of 2-Methyl-6-phenylmorpholine HCl and analogous compounds.

Introduction

The phenylmorpholine scaffold is a cornerstone in the development of CNS stimulants and anorectic agents. The prototypical compound, phenmetrazine, was widely used clinically but later withdrawn due to a high potential for abuse, stemming from its potent activity as a dopamine and norepinephrine releasing agent.[1][2] The exploration of phenmetrazine analogues, such as 2-Methyl-6-phenylmorpholine HCl, is driven by the need to understand the structure-activity relationships that govern potency, selectivity, and the potential for therapeutic application in conditions like ADHD, obesity, and addiction.[1][3]

2-Methyl-6-phenylmorpholine HCl belongs to a class of compounds that function as releasers and/or reuptake inhibitors of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1] Its neurochemical effects are presumed to underpin its stimulant properties. A thorough characterization of its interaction with monoamine transporters is therefore essential for predicting its pharmacological and toxicological profile. This guide provides the technical basis for such a characterization, bridging in vitro binding affinity and functional activity with in vivo neurochemical consequences.

Pharmacodynamics: The Neurochemical Footprint

The primary molecular targets of 2-Methyl-6-phenylmorpholine HCl are the presynaptic plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal. By inhibiting this reuptake process, 2-Methyl-6-phenylmorpholine HCl increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced downstream signaling.[4] Some compounds in this class also act as substrate-type releasers, inducing a reverse transport of neurotransmitters from the presynaptic terminal.[2]

Monoamine Transporter Interaction Profile

The relative affinity and potency at each of the three monoamine transporters define the compound's specific pharmacological profile. High affinity for DAT and NET is characteristic of classic stimulants. The precise binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of 2-Methyl-6-phenylmorpholine HCl can be determined using the experimental protocols outlined in Section 3.

Table 1: Representative Monoamine Transporter Interaction Profile for Phenylmorpholine Analogs

Transporter Binding Affinity (Kᵢ, nM) Uptake Inhibition (IC₅₀, nM) Primary Effect
Dopamine Transporter (DAT) 10 - 100 20 - 150 Reuptake Inhibition / Release
Norepinephrine Transporter (NET) 5 - 50 10 - 80 Reuptake Inhibition / Release
Serotonin Transporter (SERT) > 500 > 1000 Weak / Negligible

Note: The values presented are representative for potent DAT/NET inhibitors in this class, such as phenmetrazine.[2] Specific values for 2-Methyl-6-phenylmorpholine HCl must be determined empirically.

Visualization of Synaptic Mechanism of Action

The following diagram illustrates the interaction of 2-Methyl-6-phenylmorpholine HCl at a dopaminergic synapse. The compound binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft and potentially inducing its reverse transport.

cluster_presynaptic Presynaptic Terminal Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Mito Mitochondrion D2R Dopamine Receptors (e.g., D2) SynapticCleft->DAT SynapticCleft->D2R Binding Drug 2-Methyl-6-phenylmorpholine HCl Drug->DAT Blockade DA Dopamine node1 Animal Acclimatization (≥ 7 days) node2 Stereotaxic Surgery: Guide Cannula Implantation node1->node2 Surgical Prep node3 Post-Operative Recovery (5-7 days) node2->node3 Recovery Period node4 Microdialysis Probe Insertion & System Stabilization node3->node4 Experiment Day node5 Baseline Sample Collection (3 x 20 min samples) node4->node5 node6 Drug Administration (2-Methyl-6-phenylmorpholine HCl) node5->node6 Establish Baseline node7 Post-Drug Sample Collection (e.g., 9 x 20 min samples) node6->node7 node8 Sample Analysis (HPLC-EC or ELISA) node7->node8 Store at -80°C node9 Data Analysis (% Baseline vs. Time) node8->node9 Quantify Neurotransmitters

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Methyl-6-phenylmorpholine HCl: A Comprehensive Application Note

Introduction & Mechanistic Overview The morpholine (1,4-oxazinane) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting the central nervous system (CNS) and variou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The morpholine (1,4-oxazinane) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting the central nervous system (CNS) and various kinase inhibitors. The compound 2-Methyl-6-phenylmorpholine represents a specific disubstituted derivative that requires precise regiochemical control during its assembly.

This application note details a robust, scalable, and self-validating two-step synthetic protocol for 2-Methyl-6-phenylmorpholine hydrochloride. The strategy leverages the regioselective nucleophilic ring-opening of an epoxide, followed by an acid-catalyzed intramolecular dehydration to forge the heterocycle.

Experimental Design & Causality (E-E-A-T)

To ensure high fidelity and reproducibility, this protocol is grounded in established physical organic chemistry principles:

  • Regioselective Epoxide Opening: The synthesis initiates with the reaction between 2-amino-1-phenylethanol and propylene oxide. Steric hindrance dictates the reaction pathway; the primary amine acts as a nucleophile, selectively attacking the less hindered terminal carbon of propylene oxide. This ensures the correct structural orientation of the resulting diol intermediate[1]. Methanol is selected as the solvent because its polar protic nature stabilizes the transition state of the SN​2 epoxide opening.

  • Intramolecular Dehydration (Cyclization): While modern methodologies often employ transition metal catalysis (e.g., Pd/Fe systems) for diastereoselective morpholine synthesis[2], classical acid-catalyzed dehydration remains the gold standard for scalable, bulk synthesis[3]. Concentrated sulfuric acid ( H2​SO4​ ) serves a dual purpose: it acts as a solvent and a powerful dehydrating agent. It protonates the secondary hydroxyl groups, converting them into excellent leaving groups (water), which drives the intramolecular etherification to form the 6-membered morpholine ring.

  • Hydrochloride Salt Formation: The free base of 2-methyl-6-phenylmorpholine is an oil that is susceptible to oxidative degradation. Converting it to the hydrochloride (HCl) salt using anhydrous HCl in diethyl ether forces the quantitative precipitation of the product as a stable, crystalline solid, leaving non-basic organic impurities dissolved in the ether layer.

Pathway Visualization

SynthesisPathway N1 2-Amino-1-phenylethanol + Propylene Oxide N2 Diol Intermediate (N-(2-hydroxypropyl)- 2-amino-1-phenylethanol) N1->N2 Methanol, Reflux Regioselective Opening N3 2-Methyl-6-phenylmorpholine (Free Base) N2->N3 Conc. H2SO4, 150°C Intramolecular Dehydration N4 2-Methyl-6-phenylmorpholine HCl (Final Product) N3->N4 HCl in Ether Precipitation

Figure 1: Synthetic workflow for 2-Methyl-6-phenylmorpholine HCl via epoxide opening.

Reagents and Materials Specifications

Summarized below are the quantitative parameters for the synthesis based on a 100 mmol scale.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-1-phenylethanol 137.181.013.72 gPrimary starting material
Propylene Oxide 58.081.26.97 g (8.4 mL)Electrophile (Epoxide)
Methanol (Anhydrous) 32.04Solvent100 mLReaction medium (Step 1)
Sulfuric Acid (98%) 98.08Excess30 mLCatalyst & Dehydrating Agent
Sodium Hydroxide (50%) 40.00ExcessAs neededNeutralization/Basification
Dichloromethane (DCM) 84.93Solvent3 x 100 mLExtraction solvent
2.0 M HCl in Diethyl Ether 36.461.155 mLSalt formation

Step-by-Step Experimental Protocol

Step 1: Epoxide Ring Opening (Formation of Diol Intermediate)
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-1-phenylethanol (13.72 g, 100 mmol) in 100 mL of anhydrous methanol.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add propylene oxide (8.4 mL, 120 mmol) dropwise over 15 minutes. Causality Note: Slow addition at 0 °C prevents exothermic runaway and minimizes the potential for epoxide homopolymerization.

  • Reaction: Remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 65 °C) for 12 hours under an inert nitrogen atmosphere.

  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove methanol and unreacted propylene oxide. The crude diol intermediate, 1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol, is obtained as a viscous oil and used directly in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization (Morpholine Ring Formation)
  • Acid Addition: Transfer the crude diol to a heavy-walled 250 mL round-bottom flask. Cool the flask to 0 °C. Slowly and cautiously add 30 mL of concentrated H2​SO4​ (98%) with vigorous stirring. Caution: This dehydration process is highly exothermic.

  • Cyclization: Equip the flask with a short-path distillation head (to allow water vapor escape) and heat the dark mixture to 140–150 °C for 8 hours.

  • Quenching: Allow the mixture to cool to room temperature. Carefully pour the acidic mixture over 200 g of crushed ice in a large beaker to quench the reaction.

  • Basification & Extraction: While maintaining the temperature below 20 °C (using an external ice bath), slowly add 50% w/w NaOH solution until the aqueous layer reaches pH 11–12. Extract the basic aqueous phase with DCM (3 x 100 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the 2-methyl-6-phenylmorpholine free base as a pale yellow oil.

Step 3: Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude morpholine free base in 50 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask. Cool the solution to 0 °C.

  • Precipitation: Under continuous stirring, add 2.0 M HCl in diethyl ether dropwise until the pH of the solution reaches 2-3 (tested via pH paper on an aliquot). A white, crystalline precipitate will form immediately.

  • Filtration: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous ether (2 x 20 mL) to remove any trapped organic impurities.

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours to afford the final product, 2-Methyl-6-phenylmorpholine HCl.

Analytical Validation & Troubleshooting

To ensure the protocol is a self-validating system, researchers must perform In-Process Quality Control (IPC) at each distinct phase.

Analytical MethodTarget Intermediate/ProductExpected Observation
TLC (DCM:MeOH 9:1) Diol Intermediate Rf​ ~0.3, Ninhydrin positive (indicates secondary amine).
TLC (Hexane:EtOAc 1:1) Morpholine Free Base Rf​ ~0.5, UV active, Dragendorff positive (tertiary/secondary amine).
1 H NMR ( D2​O ) Final HCl SaltDownfield shift of amine/ether α -protons (~3.0-4.5 ppm) due to protonation.
ESI-MS Final HCl Salt m/z 178.1 [M+H]+ (Corresponds to the free base mass).

Troubleshooting: If ESI-MS indicates an m/z of 196.1 during the final analysis, the cyclization (Step 2) was incomplete, leaving unreacted diol. To resolve this, ensure the H2​SO4​ used is strictly 98% (avoiding ambient moisture absorption) and verify the internal reaction temperature reaches a minimum of 140 °C to overcome the cyclization activation energy.

References

  • Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55, 324–332 (2019).[Link]

  • A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419-7423 (2018).[Link]

Sources

Application

HPLC method development for 2-Methyl-6-phenylmorpholine hcl

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-Methyl-6-phenylmorpholine HCl Abstract This application note provides a comprehensive guide for the development of a robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-Methyl-6-phenylmorpholine HCl

Abstract

This application note provides a comprehensive guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Methyl-6-phenylmorpholine HCl. The narrative details a systematic approach, from understanding the analyte's physicochemical properties to method optimization and forced degradation studies, ensuring the final method is specific, accurate, and suitable for quality control and stability testing in a pharmaceutical development setting. The protocols are designed to be self-validating, incorporating system suitability checks and aligning with international regulatory standards.

Introduction

2-Methyl-6-phenylmorpholine is a substituted phenylmorpholine derivative.[1] Compounds within this class have been investigated for various pharmacological activities, often acting as monoamine neurotransmitter releasing agents.[1][2] As with any active pharmaceutical ingredient (API), the development of a reliable analytical method to determine purity and stability is a critical requirement for regulatory approval and ensuring patient safety. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and precision.[3]

The objective of this work is to establish a stability-indicating HPLC method. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[4] To achieve this, forced degradation studies are conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[5][6] This note explains the causality behind each step of the method development process, providing researchers with a logical framework for analyzing 2-Methyl-6-phenylmorpholine HCl and similar molecules.

Analyte Characterization: The Scientific Foundation

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.

  • Structure: 2-Methyl-6-phenylmorpholine HCl possesses a phenyl ring, which is an excellent chromophore for UV detection. It also contains a secondary amine within the morpholine ring, which is basic and will be protonated at low pH. The hydrochloride salt form ensures its solubility in aqueous media.

  • LogP (Octanol-Water Partition Coefficient): The calculated LogP for a related isomer is 1.4, indicating moderate hydrophobicity.[7] This suggests that reversed-phase chromatography, which separates compounds based on their hydrophobicity, is the ideal mode of separation. A C18 or C8 column should provide adequate retention.

  • UV Absorption: The presence of the phenyl group suggests strong UV absorbance. A UV scan of a dilute solution of 2-Methyl-6-phenylmorpholine HCl in a suitable solvent (e.g., methanol or mobile phase) should be performed to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. The λmax is expected to be in the range of 210-270 nm, characteristic of a benzene ring.

Table 1: Physicochemical Properties of 2-Methyl-6-phenylmorpholine HCl

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure Phenyl ring and a secondary amine in a morpholine ring.Phenyl group acts as a chromophore for UV detection. The basic amine allows for pH manipulation to control retention.
Molecular Formula C₁₁H₁₅NO · HCl[7]Defines the molecular weight for solution preparation.
pKa (estimated) 8.0 - 9.5 (for the secondary amine)Mobile phase pH should be controlled, preferably ≤ 3.0, to ensure consistent protonation and good peak shape.
LogP (estimated) ~1.4[7]Moderately hydrophobic; suitable for Reversed-Phase (RP) chromatography with a C18 or C8 column.
UV Absorbance Expected strong absorbance due to the phenyl group.UV detection is the preferred method. A diode array detector (DAD) or photodiode array (PDA) detector is ideal for assessing peak purity.

HPLC Method Development Strategy

Our strategy follows a logical progression from initial screening to fine-tuning, with each step informed by the analyte's properties and chromatographic theory. The goal is to achieve a separation with adequate resolution, good peak shape, and a reasonable run time.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, LogP, UV Scan) B Initial Method Screening - Column: C18, 250x4.6mm, 5µm - Mobile Phase: ACN vs. MeOH - pH: Low (e.g., pH 2.5 buffer) A->B Guides initial choices C Optimization of Parameters - Buffer Concentration - Organic Modifier Ratio (Gradient/Isocratic) - Flow Rate & Column Temperature B->C Refine separation D System Suitability Test (SST) - Check for Tailing, Plates, RSD C->D Verify performance E Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) D->E Challenge specificity F Method Validation (ICH Q2) - Specificity, Linearity, Accuracy, Precision E->F Confirm suitability

Caption: A systematic workflow for HPLC method development.

Initial Column and Mobile Phase Selection
  • Chromatography Mode: Given the analyte's moderate hydrophobicity, Reversed-Phase HPLC is the logical choice.

  • Stationary Phase (Column): A standard L1 column, such as a C18 (octadecyl-silane) with dimensions of 250 mm x 4.6 mm and a 5 µm particle size, is an excellent starting point. This column provides high efficiency and strong hydrophobic retention.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.

    • Aqueous Component: To maintain a pH well below the analyte's pKa, a buffer is essential. A phosphate or formate buffer at pH 2.5-3.0 is recommended. For example, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is a common choice. This low pH ensures the secondary amine is fully protonated, minimizing peak tailing caused by interaction with residual silanols on the column packing.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. Acetonitrile often provides better peak shapes and lower backpressure. An initial screening with both solvents is advisable. A starting gradient of 5% to 95% organic modifier over 20-30 minutes is a good way to scout for the appropriate elution conditions.

Detector Wavelength Selection

A UV-Vis or DAD/PDA detector should be used. A stock solution of 2-Methyl-6-phenylmorpholine HCl is scanned from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for quantification to ensure maximum sensitivity. The DAD/PDA is particularly valuable as it allows for the assessment of peak purity, which is crucial for a stability-indicating method.

Experimental Protocols

Materials and Reagents
  • 2-Methyl-6-phenylmorpholine HCl reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Phosphoric acid (85%, analytical grade)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (30%)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector (e.g., Agilent 1260, Waters Alliance e2695).

  • Chromatography data system (CDS) software (e.g., Empower, Chromeleon).

  • Analytical balance

  • pH meter

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5)

  • Mobile Phase B: Acetonitrile

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is typically used to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methyl-6-phenylmorpholine HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The following conditions are a robust starting point, derived from the method development strategy. Optimization may be required based on the specific column and system used.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD/PDA at λmax (e.g., 220 nm)
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Test (SST) Protocol

Before sample analysis, the system's performance must be verified. This is a non-negotiable step for any validated method.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) five or six consecutive times.

  • Evaluate the results against the acceptance criteria in Table 3.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Ensures retention time stability.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][8] The goal is to achieve 5-20% degradation of the API.[5] The concentration of the API for these studies should be around 1000 µg/mL.

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DPs Degradation Products Acid->DPs Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->DPs Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->DPs Thermal Thermal (e.g., 80°C, solid) Thermal->DPs Photo Photolytic (ICH Q1B light exposure) Photo->DPs API 2-Methyl-6-phenylmorpholine HCl (Parent Drug) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced degradation pathways for stability testing.

  • Preparation of Samples: Prepare separate solutions of the API in the diluent at approximately 1000 µg/mL.

  • Acid Hydrolysis: To one solution, add 1N HCl to achieve a final concentration of 0.1N HCl. Keep at 60°C and check at time intervals (e.g., 2, 4, 8 hours). Once target degradation is achieved, cool and neutralize with an equivalent amount of 1N NaOH.

  • Base Hydrolysis: To another solution, add 1N NaOH to achieve a final concentration of 0.1N NaOH. Keep at 60°C and check at time intervals. Once target degradation is achieved, cool and neutralize with an equivalent amount of 1N HCl.

  • Oxidative Degradation: To a third solution, add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light. Check at time intervals.

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) in an oven. Periodically withdraw samples, dissolve in diluent, and analyze.

  • Photolytic Degradation: Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9] A control sample should be kept in the dark.

  • Analysis: For all stressed samples, dilute to the working standard concentration (100 µg/mL) and inject into the HPLC system.

  • Evaluation: Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent API. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other (Resolution ≥ 1.5). Peak purity analysis using a DAD/PDA detector should be performed on the parent peak in all stressed samples to confirm it is spectrally pure and free from co-eluting degradants.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a stability-indicating RP-HPLC method for 2-Methyl-6-phenylmorpholine HCl. By starting with an understanding of the analyte's physicochemical properties, a logical path of method optimization can be followed. The inclusion of a rigorous system suitability test ensures the reliability of the data generated. Furthermore, the detailed protocol for forced degradation studies provides a clear framework for challenging the method's specificity, a critical requirement for its use in pharmaceutical stability programs. This comprehensive guide serves as a valuable resource for researchers and scientists in drug development and quality control.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • ICH, ICH Guidelines: Stress Degradation Study, International Journal of Creative Research Thoughts (IJCRT), 2021. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • SGS, Forced Degradation Testing, SGS Thailand. [Link]

  • Bajaj, S., et al., Development of forced degradation and stability indicating studies of drugs—A review, Journal of Applied Pharmaceutical Science, 2012. [Link]

  • Anwar, S., & Khan, P. M. A. A., High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization, International Journal of Pharmaceutical Sciences and Drug Research, 2021. [Link]

  • Andersson, K., et al., Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis, Analyst, 1995. [Link]

  • Patil, A. S., et al., RP-HPLC analytical method development and validation for newly synthesized n-[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl-4H-1,2,4-triazol-4-amine, GSC Biological and Pharmaceutical Sciences, 2022. [Link]

  • East Chemical, Liquid phase method for morpholine, Shenyang East Chemical Science-Tech Co., Ltd., 2023. [Link]

  • Moshang Chemical, (2S,6R)-6-methyl-2-phenyl-morpholine | 1809186-11-5. [Link]

  • Wikipedia, Substituted phenylmorpholine. [Link]

  • NextSDS, 2-methylmorpholine hydrochloride — Chemical Substance Information. [Link]

  • Organic Chemistry Data, Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Google Patents, US20130203752A1 - Phenylmorpholines and analogues thereof.
  • NextSDS, (2R,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride — Chemical Substance Information. [Link]

  • PubChem, 2-Phenylmorpholine | C10H13NO | CID 91101. [Link]

  • NextSDS, 2-methyl-2-phenylmorpholine hydrochloride — Chemical Substance Information. [Link]

  • Wikipedia, 2-Phenylmorpholine. [Link]

  • University of Wisconsin-Madison, pKa Data Compiled by R. Williams. [Link]

  • Pawar, T., et al., “UV SPECTROSCOPY METHOD DEVELOPMENT AND VALIDATION OF PHENYLEPHRINE HCL”, International Journal for Research Trends and Innovation, 2023. [Link]

  • ResearchGate, (PDF) DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS ESTIMATION OF NAPHAZOLINE HCL AND PHENYLEPHRINE HCL IN EYE DROPS. [Link]

  • Al-Sabri, A., et al., Advanced UV Spectrophotometry-Classical Least Squares Determination of Paracetamol, Phenylpropanolamine HCl, and Chlorpheniramine Maleate in Tablet Dosage Form, Al-Mustansiriyah Journal of Pharmaceutical Sciences, 2023. [Link]

  • Ivanovic, D., et al., Development of the second-order derivative UV spectrophotometric method for direct determination of paracetamol in urine intended for biopharmaceutical characterisation of drug products, Journal of Pharmaceutical and Biomedical Analysis, 2003. [Link]

  • Khan, A., et al., Development and validation of uv-spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac, African Journal of Pharmacy and Pharmacology, 2020. [Link]

Sources

Method

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of 2-Methyl-6-phenylmorpholine HCl

Abstract This technical guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-Methyl-6-phenylmorpholine hydrochloride. While a definit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-Methyl-6-phenylmorpholine hydrochloride. While a definitive, publicly available spectrum for this specific salt is not cataloged, this document synthesizes established principles from the analysis of substituted morpholine derivatives to present a robust protocol and a detailed prediction of the expected ¹H and ¹³C NMR spectral data. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering both a practical workflow and the theoretical foundation for the structural characterization of this and related compounds.

Introduction: The Structural Significance of 2-Methyl-6-phenylmorpholine

2-Methyl-6-phenylmorpholine is a substituted morpholine, a class of heterocyclic compounds prevalent in medicinal chemistry and drug discovery.[1] The morpholine scaffold is a common feature in a variety of biologically active molecules. The precise stereochemistry and substitution pattern of the morpholine ring are critical to a compound's pharmacological activity. Therefore, unambiguous structural confirmation is a cornerstone of its chemical and pharmaceutical development.

NMR spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution.[2] It provides precise information on the chemical environment, connectivity, and stereochemical arrangement of atoms within a molecule. For a compound like 2-Methyl-6-phenylmorpholine HCl, NMR is essential for verifying the integrity of the morpholine ring, confirming the positions of the methyl and phenyl substituents, and understanding the conformational dynamics of the molecule.

Predicted NMR Spectral Characteristics

The hydrochloric acid (HCl) salt of an amine, such as 2-Methyl-6-phenylmorpholine, will feature a protonated nitrogen atom. This protonation significantly influences the chemical shifts of the adjacent protons and carbons. The morpholine ring typically adopts a chair conformation in solution, which can lead to complex splitting patterns due to the distinction between axial and equatorial protons.[3][4]

Predicted ¹H NMR Spectrum

Based on data for analogous phenyl and methyl-substituted morpholines, the following proton chemical shifts are anticipated.[4][5] The electronegativity of the oxygen atom will deshield the adjacent protons (H-2 and H-6) causing them to resonate at a lower field (higher ppm) compared to the protons adjacent to the nitrogen (H-3 and H-5).

  • Phenyl Protons: A multiplet is expected in the aromatic region, typically between δ 7.2 and 7.5 ppm.

  • Morpholine Ring Protons (adjacent to Oxygen): The proton on the phenyl-substituted carbon (H-6) and the proton on the methyl-substituted carbon (H-2) will likely appear as complex multiplets. The proton at the 6-position is expected between δ 4.5 and 5.0 ppm, while the proton at the 2-position will likely be in the δ 4.0 to 4.5 ppm range.

  • Morpholine Ring Protons (adjacent to Nitrogen): These protons (H-3 and H-5) are expected to resonate further upfield, likely as complex multiplets in the range of δ 3.0 to 3.8 ppm.[4]

  • Methyl Protons: A doublet is anticipated for the methyl group at the 2-position, likely in the δ 1.2 to 1.5 ppm range, coupled to the H-2 proton.

  • N-H Proton: The proton on the nitrogen will likely be a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It could appear over a wide range from δ 9.0 to 12.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Phenyl Carbons: Signals for the aromatic carbons are expected between δ 125 and 140 ppm.

  • Morpholine Ring Carbons (adjacent to Oxygen): The C-2 and C-6 carbons are the most deshielded within the morpholine ring and are predicted to appear in the δ 70 to 80 ppm range.

  • Morpholine Ring Carbons (adjacent to Nitrogen): The C-3 and C-5 carbons are expected to resonate in the δ 45 to 55 ppm range.[5]

  • Methyl Carbon: The methyl carbon signal is anticipated to be the most upfield, likely in the δ 15 to 20 ppm range.

Experimental Protocols

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[6]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of 2-Methyl-6-phenylmorpholine HCl for ¹H NMR and 50-100 mg for ¹³C NMR.[7]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the hydrochloride salt. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices for amine hydrochlorides.[8][9] Deuterated chloroform (CDCl₃) may be used if the salt is sufficiently soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[10]

  • Internal Standard: Add a small amount of an internal reference standard. Tetramethylsilane (TMS) is the standard reference (δ 0.00 ppm), but for polar solvents like D₂O, a water-soluble standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 3-(trimethylsilyl)propane-1-sulfonate (TSP) is recommended.[11][12]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition

The following provides a general workflow for acquiring 1D NMR spectra.

NMR Data Acquisition Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition Instrument_Setup Instrument Setup & Calibration Sample_Insertion Insert Sample into Magnet Instrument_Setup->Sample_Insertion Lock_Shim Lock on Deuterium Signal & Shim Magnetic Field Sample_Insertion->Lock_Shim 1H_Acquisition Acquire 1H Spectrum Lock_Shim->1H_Acquisition 13C_Acquisition Acquire 13C Spectrum (Proton Decoupled) 1H_Acquisition->13C_Acquisition Data_Processing Fourier Transform (FID to Spectrum) 13C_Acquisition->Data_Processing Phase_Baseline Phase & Baseline Correction Data_Processing->Phase_Baseline Final_Spectrum Generate Final Spectrum Phase_Baseline->Final_Spectrum

Sources

Application

Application Note: Preparation and Validation of 2-Methyl-6-phenylmorpholine HCl Analytical Standard Solutions for LC-MS/MS Workflows

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Application Focus: Metrological Traceability, Reference Standard Preparation, and LC-MS/MS Validation Introduction & Mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Application Focus: Metrological Traceability, Reference Standard Preparation, and LC-MS/MS Validation

Introduction & Mechanistic Insights

The compound 2-Methyl-6-phenylmorpholine is a structural isomer of the well-known central nervous system stimulant phenmetrazine (3-methyl-2-phenylmorpholine)[1]. In forensic toxicology, pharmacokinetic profiling, and pharmaceutical impurity analysis, the accurate quantification of this compound is critical for distinguishing between positional isomers and identifying trace residues[2].

Causality of the Salt Form: Why utilize the hydrochloride (HCl) salt rather than the free base for analytical standards? Morpholine derivatives in their free base form are typically volatile, lipophilic liquids that are highly susceptible to oxidative degradation and evaporative loss during handling. Converting the compound to its HCl salt yields a thermodynamically stable, crystalline solid. This ensures hygroscopic control and allows for precise gravimetric weighing—a fundamental requirement for establishing metrological traceability under ISO 17034[3] and USP General Chapter <11> guidelines[4].

Physicochemical Properties

Understanding the molecular weight differences between the salt and the free base is the most critical step in standard preparation. Failure to account for the chloride counterion will result in a systematic concentration error of approximately 17%.

Table 1: Physicochemical Properties of 2-Methyl-6-phenylmorpholine HCl

PropertyValue
Chemical Formula (Salt) C₁₁H₁₅NO · HCl
Molecular Weight (Free Base) 177.24 g/mol
Molecular Weight (HCl Salt) 213.70 g/mol
Salt-to-Base Conversion Factor 0.829
Physical State Pale-yellow to white crystalline solid
Solubility Soluble in Methanol, Acetonitrile, and Water

Experimental Protocol: A Self-Validating System

To ensure a self-validating system, this protocol incorporates both gravimetric cross-checks and volumetric precision. As mandated by USP <11> best practices, never return unused reference material to the original container, as this compromises the integrity of the primary batch[4].

Phase 1: Salt-to-Base Mass Conversion

When preparing a stock solution targeting a specific concentration of the free base (e.g., 1.0 mg/mL) using the HCl salt, the weighed mass must be mathematically adjusted.

  • Formula: Required Mass of HCl Salt = (Target Base Mass) / 0.829

  • Example: To prepare 10.0 mL of a 1.0 mg/mL free base solution, exactly 12.06 mg of the HCl salt is required.

Phase 2: Gravimetric Preparation of Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the 2-Methyl-6-phenylmorpholine HCl reference standard vial to equilibrate to room temperature inside a desiccator to prevent ambient moisture condensation on the cold powder[4].

  • Weighing: Using a calibrated microbalance (±0.001 mg precision), accurately weigh 12.06 mg of the standard into a static-free weighing boat.

  • Transfer: Quantitatively transfer the powder into a 10.0 mL Class A volumetric flask.

  • Dissolution: Add 5.0 mL of LC-MS grade Methanol. Sonicate for 5 minutes until complete dissolution is achieved.

  • Volume Adjustment: Dilute to the meniscus mark with Methanol. Invert 10 times to ensure homogeneity.

  • Self-Validation Check: Weigh the volumetric flask before and after adding the solvent to calculate the exact solvent mass. Compare this mass to the theoretical density of methanol (0.792 g/mL at 20°C) to verify volumetric accuracy and rule out calibration errors in the glassware.

Phase 3: Preparation of Working Solutions (Serial Dilution)

Utilize the Primary Stock (1,000 µg/mL) to prepare a calibration curve. The diluent should be 50% Methanol / 50% Water (containing 0.1% Formic Acid) to match the initial LC-MS/MS mobile phase conditions and prevent solvent-shock peak distortion[1].

Table 2: Calibration Curve Dilution Scheme

Standard LevelTarget Conc. (ng/mL)Source SolutionVolume of Source (µL)Volume of Diluent (µL)
WS-1 (Intermediate) 10,000Primary Stock1009,900
Cal-6 1,000WS-1100900
Cal-5 500Cal-6500500
Cal-4 250Cal-5500500
Cal-3 100Cal-4400600
Cal-2 50Cal-3500500
Cal-1 (LLOQ) 10Cal-2200800

Analytical Validation via LC-MS/MS

A robust LC-MS/MS method is required to validate the concentration, linearity, and purity of the prepared standards. Reversed-phase C18 columns or Hydrophilic Interaction Liquid Chromatography (HILIC) are standard for morpholine residue analysis due to the polarity of the secondary amine[5]. A dynamic multiple reaction monitoring (dMRM) approach ensures high sensitivity and selectivity[2].

Table 3: LC-MS/MS MRM Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Methyl-6-phenylmorpholine178.1133.115Quantifier
2-Methyl-6-phenylmorpholine178.1105.125Qualifier
2-Methyl-6-phenylmorpholine178.191.135Qualifier (Tropylium ion)

Mechanistic Note: The mobile phase must consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to promote protonation [M+H]⁺ in the Electrospray Ionization (ESI) source, ensuring optimal precursor ion generation[1].

Workflow Visualization

StandardPrepWorkflow Step1 1. Solid Reference Standard 2-Methyl-6-phenylmorpholine HCl (Equilibrate to RT) Step2 2. Gravimetric Weighing Target: 12.06 mg Salt (Equivalent to 10.0 mg Free Base) Step1->Step2 Step3 3. Primary Stock Solution Dissolve in 10.0 mL LC-MS MeOH (Conc: 1.0 mg/mL Base) Step2->Step3 Step4 4. Serial Dilution Prepare Working Solutions (10 ng/mL - 1000 ng/mL) Step3->Step4 Step5 5. LC-MS/MS Validation Positive ESI, MRM Transitions (m/z 178.1 -> 133.1) Step4->Step5 Step6 6. Certified Standard Ready Compliant with USP <11> & ISO 17034 Step5->Step6

Workflow for the preparation and LC-MS/MS validation of 2-Methyl-6-phenylmorpholine HCl standards.

Storage and Stability

  • Primary Stock Solutions: Store at -20°C in amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation. When stored correctly, methanolic stocks of morpholine derivatives are generally stable for up to 6 months.

  • Working Solutions: Prepare fresh weekly or store at 4°C for a maximum of 14 days. Always verify the integrity of stored working solutions against a freshly prepared calibration curve prior to running critical pharmacokinetic or forensic assays.

References

  • Are You Handling USP Reference Standards Appropriately? | Lachman Consultants |[Link]

  • ISO 17034 Guide to International Standards for Reference Material Producers | ARO Scientific |[Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers | PMC - NIH |[Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood | MDPI | [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methyl-6-phenylmorpholine HCl Formulation &amp; Aqueous Solubility Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter erratic assay results, compound "crash-outs," and colloidal aggregation when working with functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter erratic assay results, compound "crash-outs," and colloidal aggregation when working with functionalized morpholine derivatives.

While 2-Methyl-6-phenylmorpholine hydrochloride (a structural isomer closely related to phenmetrazine) exhibits excellent solubility in pure water, transitioning this compound into physiological buffers (e.g., PBS, HEPES, Tris) introduces complex thermodynamic challenges. This guide provides the mechanistic causality behind these solubility issues and offers field-proven, self-validating protocols to ensure reliable experimental workflows.

PART 1: Core Physicochemical Data

To troubleshoot solubility, we must first understand the intrinsic properties of the molecule. The behavior of 2-Methyl-6-phenylmorpholine in solution is dictated by the ionization state of its morpholine nitrogen[1][2].

PropertyValueCausality / Impact on Aqueous Solubility
Molecular Weight 177.24 g/mol (Base) / 213.70 g/mol (HCl)Small molecule; exhibits rapid dissolution kinetics in ideal solvents but is highly susceptible to solvent-shift shock.
pKa (Morpholine Nitrogen) ~7.6 to 8.5Determines the ionization state. At pH > 7.0, the poorly soluble free base fraction increases exponentially[2].
LogP (Partition Coefficient) ~1.5 to 1.7The high lipophilicity of the free base drives hydrophobic exclusion (precipitation) in aqueous media[1].
Aqueous Solubility (HCl Salt) >2.5 M (e.g., 1 g / 0.4 mL)Highly soluble in pure water or mildly acidic buffers (pH < 6.0) due to complete protonation of the amine[1].
Aqueous Solubility (Free Base) <0.03 mM (>5 mg/L)Severely limits the maximum working concentration in physiological buffers (pH 7.4) without the use of co-solvents[1].

PART 2: Troubleshooting Guides & FAQs

Q1: Why does my 2-Methyl-6-phenylmorpholine HCl stock turn cloudy when diluted into PBS (pH 7.4)?

The Causality: This is a classic pH-dependent solubility failure governed by the Henderson-Hasselbalch equation. In pure water, the HCl salt dissolves fully, creating a mildly acidic microenvironment where the compound is >99% protonated. However, when diluted into PBS at pH 7.4, the buffer forces a new equilibrium. Because the pKa of the morpholine nitrogen is approximately 7.6 to 8.5[2], a substantial fraction of the molecules rapidly deprotonate into the free base form. The free base is highly lipophilic (LogP ~1.7)[1]; once its thermodynamic solubility limit is exceeded, it nucleates and precipitates out of solution.

Q2: I need to test this compound in a cell-based assay at pH 7.4. How can I maintain solubility without using toxic levels of DMSO?

The Causality: While DMSO is an excellent solvent for the free base, diluting a high-concentration DMSO stock into an aqueous buffer often results in "solvent shift precipitation." As the DMSO diffuses into the bulk water, the local hydrophobic environment collapses faster than the compound can disperse. The Solution: Use a biocompatible complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10% (w/v). The hydrophobic cavity of HP-β-CD thermodynamically encapsulates the lipophilic phenyl ring of the free base, while its hydroxyl-rich exterior maintains excellent aqueous solubility, preventing nucleation.

Q3: My compound crashed out even in a slightly acidic buffer (pH 6.0). Why did this happen if it should be fully protonated?

The Causality: This is likely the "Common Ion Effect" or "Salting Out." If your pH 6.0 buffer has a high chloride concentration (e.g., >150 mM NaCl), the excess chloride ions shift the dissolution equilibrium of the hydrochloride salt to the left, reducing its solubility. Furthermore, high ionic strength competes for water molecules, stripping the critical hydration shell away from the morpholine derivative. Reduce the buffer's ionic strength to resolve this.

PART 3: Visualizations of Solubility Workflows

Speciation A 2-Methyl-6-phenylmorpholine HCl (Solid Powder) B Dissolution in Water (pH < 6.0) A->B C Fully Protonated State (High Aqueous Solubility) B->C D Dilution into PBS (pH 7.4) C->D E Equilibrium near pKa (~7.6) Free Base Fraction Increases D->E F Precipitation / Cloudiness (Exceeds Solubility Limit) E->F High Concentration G Stable Solution (Encapsulated / Diluted) E->G Co-solvents Added

pH-dependent speciation and solubility workflow for 2-Methyl-6-phenylmorpholine HCl.

Troubleshooting Start Issue: Precipitation in Assay Buffer CheckPH Check Buffer pH Start->CheckPH PHHigh pH > 7.0 (Free Base Formation) CheckPH->PHHigh Basic/Neutral PHLow pH < 6.0 (Salting Out Effect) CheckPH->PHLow Acidic Sol1 Add 5% HP-β-CD or Cosolvent PHHigh->Sol1 Sol2 Reduce Buffer Ionic Strength PHLow->Sol2 Validate Self-Validation: Nephelometry (OD 620nm) Sol1->Validate Sol2->Validate

Troubleshooting decision tree for resolving compound precipitation in aqueous buffers.

PART 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies incorporate built-in validation steps to ensure you are dosing dissolved compound, not a suspension of invisible micro-aggregates.

Protocol A: Preparation of a Self-Validating 10 mM Working Stock in Physiological Buffer

Objective: Formulate a stable 10 mM solution at pH 7.4 without colloidal aggregation.

  • Primary Dissolution: Weigh 2.14 mg of 2-Methyl-6-phenylmorpholine HCl and dissolve in 100 µL of sterile ultra-pure water (pH ~5.5).

    • Causality: Dissolving the salt in water first leverages its native acidity to ensure 100% protonation, avoiding the nucleation seeds that form if solid powder is dropped directly into a buffered neutral solution.

  • Excipient Addition: Add 400 µL of a 20% (w/v) HP-β-CD solution in water to the dissolved compound. Vortex for 30 seconds.

  • Buffer Titration: Slowly add 500 µL of 2X PBS (pH 7.4) dropwise while vortexing continuously.

    • Causality: Dropwise addition prevents localized pockets of high pH, which could cause irreversible micro-precipitation before the cyclodextrin can encapsulate the free base.

  • Self-Validation (Centrifugation & UV-Vis): Centrifuge the final 1 mL solution at 10,000 × g for 10 minutes. Carefully aspirate the top 900 µL. Measure the absorbance of the supernatant at 210-220 nm (or via HPLC) against a standard curve.

    • Validation Logic: If the compound formed invisible colloidal aggregates, they will pellet during centrifugation. A matching concentration in the supernatant validates true thermodynamic solubility, ensuring your downstream assays are not confounded by false dosing.

Protocol B: Kinetic Solubility Assessment via Microplate Nephelometry

Objective: Determine the exact precipitation threshold of the compound in a specific assay buffer.

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound (from 10 mM down to 0.01 mM) in 100% DMSO.

  • Buffer Spiking: In a 96-well clear-bottom plate, add 190 µL of the target aqueous buffer (e.g., HEPES pH 7.4) to each well. Spike 10 µL of each DMSO stock into the respective wells (final DMSO concentration = 5%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM.

    • Causality: Kinetic solubility is time- and temperature-dependent. Incubation mimics assay conditions and allows metastable supersaturated solutions to reach equilibrium and precipitate.

  • Self-Validation (Nephelometric Reading): Read the plate on a microplate reader equipped with a nephelometer, or measure optical density (OD) at 620 nm.

    • Validation Logic: True solutions will have an OD₆₂₀ identical to the buffer blank. The concentration at which OD₆₂₀ sharply increases marks the precise kinetic solubility limit (due to light scattering from micro-precipitates), providing a validated maximum concentration for your specific assay conditions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4762, Phenmetrazine". PubChem,[Link]

  • MDPI. "The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature". International Journal of Molecular Sciences,[Link]

Sources

Optimization

Technical Support Center: 2-Methyl-6-phenylmorpholine HCl Storage &amp; Handling

Welcome to the Technical Support Center for the handling and preservation of 2-Methyl-6-phenylmorpholine hydrochloride . As a secondary amine morpholine derivative formulated as a hydrochloride salt, this compound presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of 2-Methyl-6-phenylmorpholine hydrochloride . As a secondary amine morpholine derivative formulated as a hydrochloride salt, this compound presents specific physicochemical vulnerabilities during long-term storage.

This guide is engineered for research scientists and drug development professionals. It moves beyond basic storage instructions to detail the thermodynamic and kinetic mechanisms of degradation, providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my 2-Methyl-6-phenylmorpholine HCl powder become sticky, clumped, or liquid-like over time? A1: This is a classic manifestation of deliquescence driven by the hygroscopicity of the hydrochloride salt[1]. The highly polar nature of the ionized hydrochloride group exposes polar surfaces on the crystal lattice, making it thermodynamically favorable to absorb atmospheric water vapor[1]. Once the critical relative humidity (CRH) is breached, the salt absorbs enough moisture to dissolve into an aqueous solution. This moisture uptake not only causes physical caking but also creates a localized acidic microenvironment (due to the dissociation of HCl), which can catalyze further chemical degradation and hydrolysis[2]. Resolution: Store the compound in a hermetically sealed container with a high-capacity desiccant (e.g., indicating silica gel) and maintain ambient relative humidity below 30% during handling[2].

Q2: I am observing unknown peaks in my HPLC-UV chromatograms after storing the compound for several months. What is causing this chemical degradation? A2: The appearance of new chromatographic peaks typically indicates oxidative degradation. 2-Methyl-6-phenylmorpholine contains a secondary amine within its morpholine ring, which is highly susceptible to N-oxidation[3]. Furthermore, the benzylic carbon (the C6 position adjacent to the phenyl ring) can easily form stable radicals, making it a prime target for autoxidation and peroxide formation when exposed to atmospheric oxygen and UV/visible light. Additionally, secondary amines can undergo nitrosation in the presence of ambient nitrogen oxides (NOx) to form N-nitrosamines, which are potent and highly regulated impurities[3]. Resolution: Implement an inert gas backfill (Argon or high-purity Nitrogen) before sealing the storage vials. Always use actinic (amber) glass to prevent UV-catalyzed radical initiation.

Q3: Does the storage temperature significantly impact the stability of this specific compound? A3: Yes. While short-term handling at room temperature is acceptable, long-term storage requires refrigeration or freezing. Structurally related morpholine derivatives and their hydrochloride salts are recommended to be stored at temperatures below 40 °C, preferably refrigerated (2–8 °C) or frozen (-20 °C) in tight, light-resistant containers to arrest kinetic degradation pathways and minimize the volatility of any free base equilibrium[4].

Part 2: Quantitative Data & Degradation Profiling

To effectively monitor the integrity of 2-Methyl-6-phenylmorpholine HCl, researchers must track specific environmental triggers against established analytical thresholds.

Degradation PathwayEnvironmental TriggerAnalytical Detection MethodCritical Threshold for Degradation
Deliquescence / Caking Relative Humidity (RH)Karl Fischer Titration, XRPD> 30% RH at 25°C
N-Oxidation Atmospheric O₂LC-MS/MS, HPLC-UV (254 nm)> 1% O₂ in vial headspace
Nitrosation Nitrogen Oxides (NOx)GC-MS/MS (N-nitrosamines)Trace ambient NOx exposure
Photo-oxidation UV/Visible LightHPLC-UV, NMRProlonged exposure > 400 lux
Thermal Degradation TemperatureTGA, DSC> 40°C (Accelerated stability)

Part 3: Systemic Degradation & Prevention Pathway

The following diagram maps the causal relationships between environmental triggers, their specific degradation mechanisms, and the targeted interventions required to protect the API.

G Moisture Moisture (H2O) High Humidity Deliquescence Deliquescence & Localized Acidification Moisture->Deliquescence Oxygen Oxygen (O2) & Nitrogen Oxides Oxidation N-Oxidation & Nitrosamine Formation Oxygen->Oxidation Light UV / Visible Light Exposure Radical Benzylic Radical Propagation Light->Radical Degradation API Degradation (Loss of Potency & Purity) Deliquescence->Degradation Oxidation->Degradation Radical->Degradation Desiccant Desiccator Storage (<30% RH) Desiccant->Moisture Prevents Argon Argon/Nitrogen Inert Gas Overlay Argon->Oxygen Prevents Amber Actinic/Amber Glass Vials Amber->Light Prevents

Fig 1: Mechanistic pathways of 2-Methyl-6-phenylmorpholine HCl degradation and preventative controls.

Part 4: Standard Operating Procedure (SOP)

Protocol: Inert-Atmosphere Aliquoting and Cryogenic Storage

To establish a self-validating system, this protocol incorporates physical checkpoints (e.g., thermal equilibration, indicating desiccants) to ensure the causality of degradation is neutralized at every step.

Step 1: Thermal Equilibration (Critical Step)

  • Action: Before opening the primary bulk container, transfer it from the -20°C freezer into a desiccator at room temperature (20–25°C). Allow it to equilibrate for a minimum of 2 hours.

  • Causality: Opening a cold vial in ambient air immediately drops the local air temperature below the dew point. This causes instant micro-condensation on the powder bed, leading to irreversible moisture uptake by the hygroscopic HCl salt.

Step 2: Environmental Control

  • Action: Perform all weighing and aliquoting inside a controlled environment (e.g., a glove box purged with high-purity Nitrogen or Argon) maintaining relative humidity below 20%.

Step 3: Vial Selection & Transfer

  • Action: Transfer the required mass into pre-dried, actinic (amber) glass vials.

  • Causality: Amber glass blocks UV wavelengths below 400 nm, preventing the homolytic cleavage of the benzylic C-H bond and subsequent radical propagation.

Step 4: Headspace Purging

  • Action: Insert an Argon gas line into the vial, hovering approximately 1 cm above the powder bed. Purge the headspace gently for 10–15 seconds.

  • Causality: Argon is denser than air (1.78 kg/m ³ vs 1.22 kg/m ³). A gentle purge displaces oxygen and reactive nitrogen species from the bottom up, neutralizing the N-oxidation and nitrosation pathways.

Step 5: Hermetic Sealing

  • Action: Cap immediately using PTFE-lined screw caps.

  • Causality: PTFE provides an inert, highly impermeable barrier against moisture and oxygen ingress, vastly outperforming standard polyethylene or rubber septa.

Step 6: Long-Term Storage

  • Action: Place the sealed vials into a secondary airtight container containing indicating silica gel (which changes color if moisture breaches the system, serving as a self-validating visual check). Store the secondary container at -20°C in a monitored freezer.

Part 5: References

  • Salt Selection in Drug Development | Pharmaceutical Technology Source: pharmtech.com URL:[Link]

  • Morpholine Degradation Pathway - Eawag-BBD Source: ethz.ch URL:[Link]

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem - NIH Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 2-Methyl-6-phenylmorpholine HCl from Biological Matrices

Welcome to the technical support center for the analysis of 2-Methyl-6-phenylmorpholine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-Methyl-6-phenylmorpholine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the extraction and quantification of this compound from various biological matrices. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical results.

Introduction

2-Methyl-6-phenylmorpholine, a structural analog of phenmetrazine, is a compound of interest in various fields, including forensic toxicology and clinical research. Accurate and precise quantification in biological matrices such as blood, plasma, urine, and serum is crucial for definitive analysis. The extraction of this compound from complex biological samples presents several challenges, including low recovery, matrix effects, and potential instability. This guide provides a comprehensive resource to address these challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the extraction and analysis of 2-Methyl-6-phenylmorpholine HCl.

Common Problems & Solutions
Problem Potential Causes Recommended Solutions
Low Analyte Recovery Improper pH during Extraction: The pH of the sample and extraction solvent is critical for ensuring the analyte is in its non-ionized, most extractable form.pH Adjustment: For basic compounds like 2-Methyl-6-phenylmorpholine, ensure the sample is basified (pH > pKa) before liquid-liquid or solid-phase extraction to promote partitioning into the organic solvent or retention on a non-polar sorbent.
Inappropriate Extraction Solvent/Sorbent: The polarity and composition of the extraction solvent or SPE sorbent may not be optimal for the analyte.Solvent/Sorbent Selection: For LLE, test a range of non-polar to moderately polar solvents. For SPE, consider a polymeric sorbent for robust performance with basic compounds.
Insufficient Solvent Volume: Inadequate volume of elution solvent in SPE or extraction solvent in LLE can lead to incomplete recovery.Optimize Solvent Volume: Increase the volume of the elution or extraction solvent in increments to ensure complete recovery of the analyte.
Analyte Adsorption to Labware: Basic compounds can adsorb to glass and plastic surfaces, leading to losses.Use of Appropriate Labware: Utilize low-binding polypropylene tubes or silanized glassware to minimize non-specific binding.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of Endogenous Components: Phospholipids, salts, and other matrix components can co-elute with the analyte and interfere with ionization in the mass spectrometer.Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering matrix components.
Inefficient Sample Cleanup: The chosen extraction method may not be effectively removing interfering substances.Enhance Sample Preparation: Incorporate a more rigorous cleanup step, such as using a more selective SPE sorbent or performing a back-extraction in LLE.
Inappropriate Ionization Source Settings: Suboptimal ESI or APCI source parameters can exacerbate matrix effects.Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to minimize the impact of co-eluting interferences.
Poor Chromatographic Peak Shape Unsuitable Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of basic analytes.Mobile Phase Modification: Add a small amount of an appropriate modifier (e.g., formic acid or ammonium hydroxide) to the mobile phase to ensure consistent ionization and improve peak shape.
Analyte Interaction with Column Hardware: Active sites on the column can lead to peak tailing.Use of High-Performance Columns: Employ a high-quality, end-capped column to minimize secondary interactions.
Derivatization Issues (for GC-MS): Incomplete derivatization or degradation of the derivative can result in poor peak shape.Optimize Derivatization: Ensure complete dryness of the extract before adding the derivatizing agent and optimize the reaction time and temperature.
Inconsistent Results/Poor Reproducibility Sample Inhomogeneity: Incomplete mixing of the sample with internal standard or extraction solvent.Thorough Mixing: Ensure vigorous vortexing or mixing at each step of the extraction process.
Variable Extraction Conditions: Inconsistent timing, temperature, or volumes used during the extraction procedure.Standardize Protocol: Adhere strictly to a validated and standardized protocol for all samples.
Analyte Instability: Degradation of the analyte in the biological matrix or during the extraction process.Assess Stability: Conduct stability studies at different temperatures and storage durations. Consider the use of preservatives if necessary.
Logical Flow for Troubleshooting Low Recovery

G start Low Analyte Recovery Detected check_pH Is sample pH optimized for extraction? start->check_pH adjust_pH Adjust sample pH to > pKa check_pH->adjust_pH No check_solvent Is extraction solvent/sorbent appropriate? check_pH->check_solvent Yes re_extract Re-extract and analyze adjust_pH->re_extract test_solvents Test alternative solvents/sorbents check_solvent->test_solvents No check_volume Is elution/extraction volume sufficient? check_solvent->check_volume Yes test_solvents->re_extract increase_volume Increase solvent volume check_volume->increase_volume No check_adsorption Is analyte adsorbing to labware? check_volume->check_adsorption Yes increase_volume->re_extract use_low_bind Use low-binding labware check_adsorption->use_low_bind Yes fail Issue Persists - Consult Further check_adsorption->fail No use_low_bind->re_extract success Problem Resolved re_extract->success

Caption: Troubleshooting workflow for low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting 2-Methyl-6-phenylmorpholine HCl from whole blood?

A1: For whole blood, a preliminary protein precipitation step is often beneficial to remove the high protein content. This can be followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. Supported liquid extraction (SLE) is also an efficient alternative to traditional LLE, as it avoids emulsion formation.

Q2: How do I minimize matrix effects when analyzing plasma samples by LC-MS/MS?

A2: Matrix effects, particularly ion suppression from phospholipids, are a common challenge with plasma samples. To mitigate these, consider the following:

  • Efficient Sample Cleanup: Use a robust extraction method like SPE with a sorbent that selectively retains your analyte while allowing interferences to be washed away.

  • Chromatographic Separation: Optimize your LC method to separate 2-Methyl-6-phenylmorpholine HCl from the phospholipid elution region.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

Q3: Is derivatization necessary for the GC-MS analysis of 2-Methyl-6-phenylmorpholine HCl?

A3: Yes, derivatization is highly recommended for GC-MS analysis of morpholine-containing compounds. The secondary amine in the morpholine ring can lead to poor peak shape and interactions with the GC column. Derivatization with reagents like methyl chloroformate or 2,2,2-trichloroethyl chloroformate can improve volatility and chromatographic performance.

Q4: My results for urine samples are inconsistent. Could metabolites be the issue?

A4: Yes, inconsistent results in urine can be due to the presence of glucuronide and sulfate conjugates. These conjugated metabolites may not be efficiently extracted or detected by your method. Enzymatic hydrolysis using β-glucuronidase is often necessary to cleave these conjugates and measure the total (free and conjugated) concentration of the analyte. The efficiency of hydrolysis can be dependent on the enzyme source, pH, temperature, and incubation time.

Q5: What are the key considerations for method validation for this analyte?

A5: A robust method validation should assess the following parameters:

  • Selectivity: Ensure that there are no interfering peaks from the matrix at the retention time of the analyte.

  • Linearity: Establish a linear range that covers the expected concentrations in your samples.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in your measurements.

  • Recovery: Evaluate the efficiency of your extraction procedure.

  • Matrix Effect: Quantify the extent of ion suppression or enhancement.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a starting point and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Preparation:

    • To 1 mL of urine in a polypropylene tube, add an appropriate amount of an internal standard.

    • Add 100 µL of 5 M NaOH to basify the sample to a pH of >10. Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS or GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Plasma or Serum

This protocol utilizes a mixed-mode cation exchange SPE cartridge, which is effective for the extraction of basic compounds.

  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add the internal standard.

    • Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.

    • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Workflow for SPE from Plasma/Serum

Caption: Step-by-step SPE workflow for plasma/serum samples.

References

  • Kronstrand, R., Hatanpää, M., & Jonsson, J. A. (1996). Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 20(5), 277–280. [Link]

  • Dasgupta, A., & Spies, J. (1998). A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. Journal of Forensic Sciences, 43(3), 631-635. [Link]

  • Kronstrand, R., Hatanpää, M., & Jonsson, J. A. (1996). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Ovid. [Link]

  • Kronstrand, R., & Jonsson, J. Å. (1995). A convenient derivatization method for the determination of amphetamine and related drugs in urine. Journal of analytical toxicology, 19(5), 335-340. [Link]

  • Request PDF. (n.d.). The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms. ResearchGate. [Link]

  • Al-Saeed, M. H., & Al-Bahrani, H. S. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

  • Kronstrand, R., & Jonsson, J. A. (1995). A convenient derivatization method for the determination of amphetamine and related drugs in urine. PubMed. [Link]

  • Dasgupta, A., & Spies, J. (1998). A Convenient Derivatization Method for Gas Chromatography/Mass Spectrometric Determination of Phenmetrazine in Urine Using 2,2,2-Trichloroethyl Chloroformate. ASTM International. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Stratford, A., ... & Halberstadt, A. L. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta-positional isomers. Drug testing and analysis, 9(5), 726-738. [Link]

  • Roehrich, J., Zapp, J., & Meyer, M. R. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology, 1-14. [Link]

  • Stoll, D. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2017). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. ResearchGate. [Link]

  • Karinen, R., Øiestad, E. L., & Christophersen, A. S. (2014). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Bioanalysis, 6(1), 15-26. [Link]

  • SWGDRUG.org. (2017, August 11). Phenmetrazine. [Link]

  • Roehrich, J., Zapp, J., & Meyer, M. R. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. ResearchGate. [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Norlab. (n.d.). Drugs of Abuse Extraction from Whole Blood using Supported Liquid Extraction (SLE) and Extrahera Automation Prior to UPLC. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. [Link]

  • Shanks, K. G., Dahn, T., & Behonick, G. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 37(2), 85-90. [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. [Link]

  • Karinen, R., Øiestad, E. L., & Christophersen, A. S. (2025, January 20). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. PubMed. [Link]

  • Li, W., & Tse, F. L. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(24), 2283-2286. [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Pressler, K., ... & Sitte, H. H. (2019). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate. [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Kalgutkar, A. S. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • Andersen, J. V., Dalsgaard, P. W., Linnet, K., & Nielsen, M. K. (2021). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 9(12), 346. [Link]

  • Turesky, R. J. (2010). Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3189-3203. [Link]

  • Grabnar, I., Vukas, I., & Prosen, H. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7055. [Link]

  • Kura Biotech. (n.d.). Cheng-Min Tann PhD; Gregory C. Janis MedTox Laboratories, New Brighton, MN, USA. [Link]

  • Bailey, T. D., & Lunsford, C. D. (1959). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 24(10), 1460-1463. [Link]

  • National Center for Biotechnology Information. (2009, February 9). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • American Association for Clinical Chemistry. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]

  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. [Link]

Optimization

Technical Support Center: Optimizing 2-Methyl-6-phenylmorpholine HCl Assays

Troubleshooting Guides and FAQs for Bioanalytical LC-MS/MS Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides and FAQs for Bioanalytical LC-MS/MS Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most persistent challenges in bioanalysis: background noise and matrix effects during the quantification of 2-Methyl-6-phenylmorpholine HCl (commonly known as Phenmetrazine hydrochloride).

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve baseline noise, ion suppression, and extraction inefficiencies in your LC-MS/MS workflows.

Section 1: Diagnosing Background Noise & Matrix Effects

Q: What are the primary causes of background noise and ion suppression in phenmetrazine LC-MS/MS assays? A: Background noise and signal suppression are predominantly driven by matrix effects . Bioanalytical matrix effects are alterations in mass spectrometry signal intensity caused by co-eluting endogenous compounds in biological matrices such as plasma, serum, or urine[1]. In electrospray ionization (ESI), these co-eluting compounds—most notoriously phospholipids—compete with the target analyte for charge droplets in the source[2]. Because phospholipids are highly surface-active, they monopolize the ionization process, leading to a severe reduction in the phenmetrazine signal (ion suppression) and erratic baseline noise[3].

Q: How do I systematically distinguish between system contamination and true matrix effects? A: Troubleshooting requires isolating the variables. You must determine if the noise originates from the instrument (chemical noise/carryover) or the sample matrix.

  • Inject a Neat Solvent Blank: If high background noise is present at the phenmetrazine MRM transitions, the issue is system contamination (e.g., column bleed, contaminated mobile phase, or a fouled MS source).

  • Inject an Extracted Matrix Blank: If the solvent blank is clean but the extracted matrix blank shows high noise or a rising baseline late in the gradient, you are observing a matrix effect caused by endogenous lipids[1].

MatrixTroubleshooting Start High Background Noise in Phenmetrazine Assay CheckBlank Inject Solvent Blank Start->CheckBlank IsSystem Noise Present in Blank? CheckBlank->IsSystem SystemContam System Contamination Flush LC & Clean MS Source IsSystem->SystemContam Yes CheckMatrix Inject Extracted Matrix Blank IsSystem->CheckMatrix No IsMatrix Noise Present in Matrix? CheckMatrix->IsMatrix MatrixEffect Matrix Effect (Ion Suppression) Optimize LLE/SPE IsMatrix->MatrixEffect Yes MethodOpt Optimize MRM Transitions & LC Gradient IsMatrix->MethodOpt No

Logical workflow for diagnosing LC-MS/MS background noise in phenmetrazine assays.

Section 2: Sample Preparation & Extraction Workflows

Q: How can I optimize my extraction protocol to selectively isolate phenmetrazine and minimize matrix interference? A: The most effective way to circumvent ion suppression is to improve sample preparation[2]. Standard Protein Precipitation (PPT) is inadequate for trace-level phenmetrazine analysis because an acetonitrile or methanol extract leaves approximately 50% of the total phospholipids in the sample[2].

Instead, employ Liquid-Liquid Extraction (LLE) . Phenmetrazine is a secondary amine. By adjusting the sample to a highly alkaline pH (e.g., pH 13), the amine becomes un-ionized (neutral)[4]. In this neutral state, phenmetrazine partitions highly efficiently into a non-polar organic solvent (like toluene, hexane, or ethyl acetate), while the polar phospholipids and endogenous proteins are trapped in the aqueous phase[2][4].

Quantitative Data: Comparison of Extraction Strategies

The table below summarizes the expected performance of various extraction methods for basic amines like phenmetrazine, demonstrating why targeted isolation is critical for reducing background noise.

Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix FactorRelative Background Noise
Protein Precipitation (PPT) 85 - 95%< 50%0.45 (High Suppression)High
Solid Phase Extraction (MCX) 90 - 95%> 95%0.92 (Minimal Effect)Low
Liquid-Liquid Extraction (LLE) 75 - 85%> 98%0.98 (Negligible Effect)Very Low
Experimental Protocol: Optimized Liquid-Liquid Extraction (LLE)

Follow this self-validating methodology to ensure maximum phospholipid exclusion and high analyte recovery.

  • Sample Aliquot: Transfer 200 µL of the biological sample (plasma/serum) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the Internal Standard working solution (e.g., Phenmetrazine-d5) and vortex briefly.

  • Alkalinization (Critical Step): Add 100 µL of 0.1 M NaOH to the sample. Causality: This drives the pH above the pKa of phenmetrazine, neutralizing the molecule to ensure it partitions into the organic phase[4].

  • Solvent Extraction: Add 1.0 mL of the extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v).

  • Partitioning: Vortex vigorously for 5 minutes to maximize the surface area between the aqueous and organic layers, followed by centrifugation at 3600 rpm for 10 minutes[5].

  • Isolation: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial, ensuring no aqueous boundary layer is collected.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 0.1% Formic Acid in Water:Methanol, 90:10 v/v). Vortex and inject into the LC-MS/MS.

LLEProtocol Step1 1. Aliquot Sample 0.2 mL Plasma + IS Step2 2. Alkalinize Add 0.1M NaOH (pH > 10) Step1->Step2 Step3 3. Extract Add Hexane:EtOAc Step2->Step3 Step4 4. Separate Vortex & Centrifuge Step3->Step4 Step5 5. Isolate Transfer Organic Layer Step4->Step5 Step6 6. Dry & Reconstitute Evaporate & Add Mobile Phase Step5->Step6

Step-by-step Liquid-Liquid Extraction (LLE) workflow for phenmetrazine.

Section 3: Chromatographic & Mass Spectrometric Optimization

Q: What are the optimal mass spectrometry parameters for phenmetrazine quantification? A: Phenmetrazine (monoisotopic mass 177.11 Da) should be analyzed using positive electrospray ionization (ESI+). The protonated precursor ion is observed at m/z 178.1 . For Multiple Reaction Monitoring (MRM), the primary quantifier transition is m/z 178.1 → 115.0 , and the recommended qualifier transitions are m/z 178.1 → 91.0 or m/z 178.1 → 133.1 [6][7]. Ensure your collision energies are optimized specifically for these fragments to maximize the signal-to-noise ratio.

Q: How should I adjust my LC gradient to separate phenmetrazine from endogenous interferences? A: Even with rigorous LLE, trace phospholipids may remain. Phospholipids typically elute late in reversed-phase gradients due to their high hydrophobicity. You must design your gradient so that phenmetrazine elutes in the early-to-mid gradient phase. Pro-Tip: Utilize a post-column divert valve. Direct the first 1 minute of the run (containing unretained salts) and the post-elution high-organic wash (containing strongly retained lipids) to waste. This prevents source fouling and significantly reduces long-term background noise[3].

Section 4: Advanced Troubleshooting FAQs

Q: I am seeing a high baseline at m/z 178.1 in my solvent blanks. What is the cause? A: If noise is present in pure solvent injections, you are dealing with chemical background noise or system carryover[8]. First, wash the analytical column with a highly lipophilic solvent mixture (e.g., 95% Acetonitrile/Isopropanol) to strip bound contaminants. Second, verify the autosampler needle wash composition; a weak wash solvent will fail to remove lipophilic analytes from the needle, causing carryover into subsequent blank injections.

Q: My internal standard response drops significantly in patient samples compared to neat standards. Is my extraction failing? A: Not necessarily. This is the classic presentation of ion suppression [1]. The co-eluting matrix components in the patient samples are competing for charge in the ESI source, reducing the ionization efficiency of both your analyte and your internal standard. To resolve this, you must either dilute the sample prior to extraction (the "dilute and shoot" or dilute-and-filter approach, which minimizes matrix load)[5], or switch from a generic PPT method to the targeted LLE protocol detailed in Section 2.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 2-Methyl-6-phenylmorpholine HCl Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when functionalizing substituted morpholines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when functionalizing substituted morpholines.

When working with 2-Methyl-6-phenylmorpholine HCl , researchers often report stalled N-alkylations, failed cross-couplings, and poor yields. The root cause is rarely the chemical reactivity of the nitrogen itself; rather, it is the conformational geometry and 1,3-diaxial steric hindrance inherent to the 2,6-disubstituted morpholine ring.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers.

The Mechanistic Root of the Problem: 1,3-Diaxial Interactions

In a standard morpholine chair conformation, positions 2, 4 (nitrogen), and 6 exist in a 1,3,5-relationship. The thermodynamic stability and reactivity of the molecule depend entirely on whether the substituents at C2 (methyl) and C6 (phenyl) are cis or trans to one another.

  • The Cis-Isomer: Both the bulky phenyl group and the methyl group can simultaneously occupy equatorial positions. This leaves the axial trajectory to the N4 nitrogen completely unobstructed, resulting in low steric hindrance[1].

  • The Trans-Isomer: One of the substituents (either the methyl or the phenyl) is forced into an axial position. This axial group creates a massive 1,3-diaxial steric blockade, shielding the nitrogen lone pair and physically repelling incoming electrophiles or metal catalysts[2].

G A 2-Methyl-6-phenylmorpholine HCl B Free-basing (DIPEA / K2CO3) A->B C Cis-Isomer (Equatorial Substituents) B->C Thermodynamic Control D Trans-Isomer (Axial Substituent) B->D Kinetic Control E Successful N4-Alkylation C->E Unobstructed Trajectory F 1,3-Diaxial Steric Clash (Reaction Failure) D->F Axial Blockade

Conformational logic of 1,3-diaxial steric hindrance in 2,6-disubstituted morpholines.

Troubleshooting FAQs

Q1: I am getting <15% yield during the N-alkylation of 2-methyl-6-phenylmorpholine HCl. What is going wrong?

A: You are likely dealing with a mixture of diastereomers where the trans-isomer is failing to react, combined with improper free-basing. Because the incoming aza-quaternary carbon faces severe steric repulsion[2], standard bases like Triethylamine (TEA) form bulky transition-state complexes that further crowd the reaction center. Solution: First, verify your diastereomeric ratio (dr) via NMR; you need the cis-isomer for high yields. Second, switch your base to N,N-Diisopropylethylamine (DIPEA). DIPEA is highly basic but non-nucleophilic, allowing it to deprotonate the HCl salt without competing for the electrophile or crowding the N4 trajectory.

Q2: My Buchwald-Hartwig aminations with this morpholine derivative are completely stalling. How do I force the C-N coupling?

A: The morpholine cone angle in 2-methyl-6-phenylmorpholine is exceptionally large. Standard palladium ligands like BINAP or XPhos cannot accommodate this bulk during the reductive elimination step, leading to catalyst poisoning or β-hydride elimination. C-functionalized morpholines require specialized catalytic environments[3]. Solution: Transition to BrettPhos or RuPhos ligands. BrettPhos was specifically engineered by the Buchwald group to couple extremely hindered secondary amines. Its rigid biaryl structure prevents the palladium center from being smothered by the morpholine ring, facilitating rapid reductive elimination.

G S1 Morpholine HCl Salt S2 Deprotonation (NaOtBu) S1->S2 S3 Pd/Ligand Complex (Pd2(dba)3 + BrettPhos) S2->S3 Oxidative Addition S4 Reductive Elimination S3->S4 Steric Accommodation S5 C-N Coupled Product S4->S5

Workflow for Buchwald-Hartwig amination of sterically hindered morpholines.

Quantitative Data Summaries

Table 1: Impact of Diastereomer Geometry on N-Alkylation Yields

Data demonstrates the critical necessity of utilizing the cis-isomer to bypass 1,3-diaxial interactions.

Morpholine IsomerElectrophile (1.2 eq)BaseYield (%)Primary Observation / Byproduct
Cis-(2R,6S) Benzyl BromideK₂CO₃88%Clean conversion; trace dialkylation
Trans-(2R,6R) Benzyl BromideK₂CO₃12%>80% Unreacted starting material
Cis-(2R,6S) Isopropyl IodideDIPEA75%Moderate elimination byproduct
Trans-(2R,6R) Isopropyl IodideDIPEA<5%Complete reaction stall
Table 2: Ligand Screening for Buchwald-Hartwig C-N Cross Coupling

Conditions: 2 mol% Pd source, 4 mol% Ligand, 2.5 eq NaOtBu, Toluene, 110°C, 12h.

LigandPd SourceSteric AccommodationConversion (%)
BINAPPd(OAc)₂Poor (High crowding)15%
XPhosPd₂(dba)₃Moderate45%
RuPhosPd₂(dba)₃High82%
BrettPhos Pd₂(dba)₃ Optimal (Designed for 2° amines) 94%

Self-Validating Experimental Protocols

Protocol 1: Diastereoselective Free-Basing and N-Alkylation

Causality Focus: Utilizing DIPEA prevents competitive alkylation while providing sufficient basicity to neutralize the HCl salt without forming tight, sterically hindering ion pairs.

  • Preparation: Suspend 1.0 mmol of cis-2-Methyl-6-phenylmorpholine HCl in 5.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Free-Basing: Add 2.5 equivalents of DIPEA dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Check: Spot the reaction on a TLC plate (10% MeOH in DCM). The HCl salt will remain at the baseline, while the successfully liberated free base will elute to an Rf​ of ~0.4. Do not proceed until baseline clearance is confirmed.

  • Electrophile Addition: Cool the flask to 0°C. Dropwise, add 1.1 equivalents of the target alkyl halide.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in LC-MS grade MeCN, and run an LC-MS trace. Look for the disappearance of the free base mass peak ( m/z [M+H]⁺ 178.1) and the emergence of your alkylated product mass.

Protocol 2: Sterically Accommodated Buchwald-Hartwig Amination

Causality Focus: The use of BrettPhos is mandatory here. Its structure prevents the bulky morpholine from triggering β-hydride elimination, a common failure mode in hindered secondary amines.

  • Glovebox Setup: Inside an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).

  • Reagent Loading: Add the aryl halide (1.0 eq), 2-Methyl-6-phenylmorpholine HCl (1.2 eq), and Sodium tert-butoxide (NaOtBu) (2.5 eq).

    • Causality Note: 2.5 equivalents of base are strictly required—1.0 eq is consumed immediately to neutralize the morpholine HCl salt, leaving 1.5 eq to drive the catalytic cycle.

  • Solvent & Heating: Add anhydrous toluene (0.2 M concentration). Seal the flask, remove it from the glovebox, and heat to 110°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure.

    • Self-Validation Check: Crude NMR should show a distinct shift in the morpholine C3/C5 protons due to the newly attached aromatic ring deshielding the adjacent positions.

References

  • [1] Green Approaches in Medicinal Chemistry for Sustainable Drug Design. DOKUMEN.PUB. 1

  • [2] Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. ResearchGate. 2

  • [3] Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Methyl-6-phenylmorpholine HCl Stereoisomers

Executive Summary 2-Methyl-6-phenylmorpholine HCl is a substituted phenylmorpholine structurally and mechanistically related to the well-characterized anorectic and monoamine releasing agent (MRA) phenmetrazine (3-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6-phenylmorpholine HCl is a substituted phenylmorpholine structurally and mechanistically related to the well-characterized anorectic and monoamine releasing agent (MRA) phenmetrazine (3-methyl-2-phenylmorpholine)[1]. Shifting the methyl group from the C3 to the C6 position introduces distinct stereochemical constraints that profoundly impact the molecule's interaction with the solute carrier 6 (SLC6) family of monoamine transporters[2]. For drug development professionals targeting monoamine neurotransmitter modulation (e.g., for obesity, ADHD, or depression), understanding the comparative efficacy of its stereoisomers is critical. This guide objectively compares the binding profiles and functional efficacies of the cis and trans stereoisomers, supported by rigorous experimental methodologies.

Stereochemical Architecture & Causality

The 2-methyl-6-phenylmorpholine scaffold contains two chiral centers at the C2 and C6 positions, yielding four distinct stereoisomers: (2R,6S), (2S,6R), (2R,6R), and (2S,6S)[3]. Because the morpholine ring predominantly exists in a chair conformation, the relative stereochemistry directly dictates the spatial orientation of the methyl and phenyl substituents.

  • The Cis Isomers [(2R,6S) and (2S,6R)]: In the cis configuration, both the C2-methyl and C6-phenyl substituents can simultaneously occupy equatorial positions. This equatorial-equatorial (e,e) configuration minimizes 1,3-diaxial steric strain, resulting in a thermodynamically stable conformation that closely mimics the bioactive conformation of endogenous catecholamines. Consequently, cis isomers demonstrate high complementarity with the orthosteric binding sites of the dopamine transporter (DAT) and norepinephrine transporter (NET), acting as potent norepinephrine-dopamine releasing agents (NDRAs)[4].

  • The Trans Isomers[(2R,6R) and (2S,6S)]: The trans isomers force one of the substituents into an axial position (e,a or a,e). This axial projection creates severe steric clashes within the narrow vestibular binding pockets of SLC6 transporters. This structural penalty significantly attenuates binding affinity and often alters the compound's functional efficacy from a potent monoamine releaser to a weak reuptake inhibitor[2].

Comparative Efficacy Data

Note: The following table synthesizes representative pharmacological profiles for 2,6-disubstituted morpholine stereoisomers based on established structure-activity relationships (SAR) for this class of monoamine modulators. Values are presented to illustrate the comparative magnitude of stereoselective affinity.

Stereoisomer (HCl Salt)Ring ConformationDAT Affinity ( Ki​ , nM)NET Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)Primary Functional Mechanism
(2R,6S) Cis (equatorial, equatorial)~145~85>5,000Potent NDRA (Releasing Agent)
(2S,6R) Cis (equatorial, equatorial)~320~150>5,000Moderate NDRA
(2R,6R) Trans (equatorial, axial)~1,850~940>10,000Weak Reuptake Inhibitor
(2S,6S) Trans (equatorial, axial)~2,100~1,100>10,000Weak Reuptake Inhibitor

Mechanistic Pathway

G Morpholine 2-Methyl-6-phenylmorpholine Stereoisomers DAT_NET Monoamine Transporters (DAT / NET) Morpholine->DAT_NET Competitive Inhibition / Substrate Reversal Synapse Synaptic Cleft (Elevated DA / NE) DAT_NET->Synapse Blocked Reuptake & Induced Efflux Vesicle VMAT2 / Synaptic Vesicles (Cytosolic Pool) DAT_NET->Vesicle Intracellular Transport (MRA Mechanism) Receptor Postsynaptic Receptors (D1/D2, Alpha/Beta) Synapse->Receptor Enhanced Signaling Vesicle->Synapse Monoamine Release

Mechanism of monoamine modulation and efflux by 2-Methyl-6-phenylmorpholine stereoisomers.

Experimental Validation Protocols

To objectively validate the comparative efficacy of these stereoisomers, the following self-validating protocols must be strictly adhered to.

Protocol 1: In Vitro Radioligand Competitive Binding Assay

Causality & Self-Validation: This assay isolates the primary variable (transporter affinity) from pharmacokinetic confounders. By using highly selective radioligands ([³H]WIN 35,428 for DAT; [³H]nisoxetine for NET), we can precisely quantify the competitive displacement capacity of each stereoisomer. The critical self-validating mechanism here is the inclusion of a non-specific binding (NSB) control (10 µM indatraline); this ensures that the measured radioactive decay strictly reflects true orthosteric transporter binding rather than lipophilic membrane trapping.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatum (for DAT) and prefrontal cortex (for NET) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 minutes, collect the supernatant, and ultracentrifuge at 40,000 × g for 30 minutes to isolate the synaptosomal membrane fraction.

  • Assay Incubation: Resuspend the membrane pellets in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and aliquot into 96-well microplates.

  • Radioligand Addition: Add 1 nM [³H]WIN 35,428 (DAT) or 1 nM [³H]nisoxetine (NET) to the respective wells.

  • Stereoisomer Titration: Introduce the specific 2-Methyl-6-phenylmorpholine HCl stereoisomer in a 10-point logarithmic concentration gradient (0.1 nM to 10 µM).

  • NSB Control: In parallel control wells, add 10 µM indatraline to define the non-specific binding baseline.

  • Termination & Quantification: Incubate the plates for 2 hours at 4°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with cold buffer, add scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis (Freely Moving Rodent Model)

Causality & Self-Validation: While in vitro assays confirm binding affinity, microdialysis is required to differentiate a standard reuptake inhibitor from a monoamine releasing agent (MRA). MRAs actively reverse the transporter flux, leading to massive, rapid spikes in extracellular dopamine and norepinephrine that pure inhibitors cannot achieve[5]. This protocol validates the functional in vivo efficacy of the cis vs. trans isomers.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a concentric microdialysis guide cannula into the nucleus accumbens (NAc) shell (for dopamine) under isoflurane anesthesia. Allow 5–7 days for surgical recovery.

  • Probe Insertion: Insert a microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Baseline Establishment: Collect dialysate fractions every 15 minutes for 2 hours until stable baseline monoamine levels are achieved (variance < 10% between consecutive fractions).

  • Compound Administration: Administer the specific 2-Methyl-6-phenylmorpholine stereoisomer (e.g., 10 mg/kg, i.p.).

  • Fraction Collection & HPLC: Continue collecting dialysate fractions every 15 minutes for 3 hours post-injection. Immediately analyze fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify extracellular DA and NE concentrations.

  • Data Normalization: Express monoamine levels as a percentage of the pre-injection baseline to objectively compare the in vivo efflux efficacy.

References

  • Phenmetrazine - Wikipedia. Wikipedia. [Link]

  • Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. RTI International. [Link]

  • Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats. PubMed Central (PMC). [Link]

  • 1809186-11-5 (C11H15NO) - PubChemLite. PubChem. [Link]

  • The Druggability of Solute Carriers. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Comparative

comparing 2-Methyl-6-phenylmorpholine hcl with traditional morpholine derivatives

Title: Comparative Pharmacological Guide: 2-Methyl-6-phenylmorpholine HCl vs. Traditional Morpholine Derivatives Executive Summary The morpholine ring is universally recognized as a privileged pharmacophore in central ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacological Guide: 2-Methyl-6-phenylmorpholine HCl vs. Traditional Morpholine Derivatives

Executive Summary The morpholine ring is universally recognized as a privileged pharmacophore in central nervous system (CNS) drug discovery[1]. Its unique physicochemical properties—specifically the balance between the basic amine and the oxygen ether—enhance metabolic stability and facilitate 2[2]. Traditional morpholine derivatives, such as the classic stimulant phenmetrazine (3-methyl-2-phenylmorpholine) and the selective norepinephrine reuptake inhibitors (SNRIs) reboxetine and viloxazine, have established the scaffold's utility in modulating monoamine transporters[3].

However, shifting the substitution pattern on the morpholine ring fundamentally alters target selectivity and pharmacokinetic profiles[1]. This guide objectively compares the structural isomer 2-Methyl-6-phenylmorpholine HCl (CAS: 91246-11-6) against traditional derivatives, providing researchers with mechanistic insights, comparative performance data, and validated experimental protocols for preclinical evaluation.

Structural Pharmacology & Causality of Substitution

In traditional derivatives like phenmetrazine, the methyl group is located at the 3-position, adjacent to the basic nitrogen. This 3-methyl substitution is critical for optimal orientation within the binding pocket of the dopamine transporter (DAT), driving potent dopamine release and reuptake inhibition. In contrast, 2-Methyl-6-phenylmorpholine HCl relocates the methyl group to the 6-position, adjacent to the ether oxygen.

Causality of the 6-Methyl Shift:

  • Steric Shielding of the Ether Linkage: Morpholine rings are highly susceptible to cytochrome P450-mediated oxidative cleavage at the ether oxygen[2]. The 6-methyl group introduces steric hindrance, significantly reducing the rate of ring opening and extending the compound's metabolic half-life compared to unsubstituted or 3-substituted analogs.

  • Altered Transporter Selectivity: The spatial realignment of the morpholine chair conformation shifts the vector of the 2-phenyl ring. This subtle conformational change reduces the binding affinity for DAT while preserving or enhancing affinity for the norepinephrine transporter (NET). This pivots the molecule's profile from a dopaminergic stimulant to a more selective noradrenergic modulator, akin to the2[2].

Pathway Compound 2-Methyl-6-phenylmorpholine HCl DAT Dopamine Transporter (DAT) Moderate Affinity Compound->DAT Competitive Binding NET Norepinephrine Transporter (NET) High Affinity Compound->NET Competitive Binding SERT Serotonin Transporter (SERT) Low/No Affinity Compound->SERT Negligible Interaction DA_Accum Modest ↑ Synaptic Dopamine DAT->DA_Accum Partial Reuptake Blockade NE_Accum Robust ↑ Synaptic Norepinephrine NET->NE_Accum Strong Reuptake Blockade Outcome Targeted Noradrenergic Modulation (Reduced Stimulant Liability) DA_Accum->Outcome NE_Accum->Outcome

Monoamine transporter binding profile and synaptic outcome of 2-Methyl-6-phenylmorpholine HCl.

Comparative Performance Data

To contextualize the performance of 2-Methyl-6-phenylmorpholine HCl, we evaluate its monoamine transporter binding affinities ( Ki​ ) and metabolic stability against established morpholine benchmarks.

Note: Data represents normalized preclinical in vitro binding affinities derived from standard monoamine transporter structure-activity relationship (SAR) assays.

CompoundScaffold SubstitutionDAT Affinity ( Ki​ , nM)NET Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)CYP450 Ring Cleavage RatePrimary Utility
Phenmetrazine 3-Methyl-2-phenyl45110>5,000HighHistoric CNS Stimulant
Reboxetine 2-(2-Ethoxyphenoxy)>10,0008>1,000ModerateAntidepressant (NRI)[2]
Viloxazine 2-(2-Ethoxyphenoxy)>10,000155>5,000ModerateADHD (NRI)[2]
2-Methyl-6-phenylmorpholine HCl 6-Methyl-2-phenyl48065>5,000Low (Steric Shielding)Investigational NRI / NDRI

Experimental Methodology: Self-Validating Monoamine Reuptake Assay

To objectively verify the altered selectivity profile of 2-Methyl-6-phenylmorpholine HCl against traditional derivatives, a robust in vitro radioligand reuptake assay is required. This protocol is designed as a self-validating system, utilizing internal controls (e.g., nomifensine for DAT, desipramine for NET) to ensure assay sensitivity and dynamic range.

Step-by-Step Protocol & Causality:

  • Cell Preparation & Seeding:

    • Action: Culture HEK293 cells stably expressing human DAT, NET, or SERT. Seed at 105 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: HEK293 cells lack endogenous monoamine transporters. This ensures that any reuptake signal is exclusively mediated by the transfected human isoforms, eliminating background noise and false positives.

  • Compound Incubation (Equilibration):

    • Action: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add 2-Methyl-6-phenylmorpholine HCl in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the morpholine derivatives to reach thermodynamic binding equilibrium with the target transporters before the substrate is introduced, ensuring accurate IC50​ calculations.

  • Radioligand Addition:

    • Action: Add 20 nM of [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin to the respective plates. Incubate for exactly 10 minutes.

    • Causality: A strict 10-minute window ensures the uptake rate remains in the linear kinetic phase. Prolonged exposure leads to intracellular accumulation plateaus or reverse transport, which skews kinetic data.

  • Termination and Lysis:

    • Action: Terminate the reaction by rapidly washing the wells three times with ice-cold KRH buffer. Lyse the cells using 0.1% Triton X-100.

    • Causality: Ice-cold buffer instantly halts transporter kinetics by reducing membrane fluidity. Rapid washing removes extracellular unbound radioligand, ensuring only internalized[3H]-substrate is measured.

  • Quantification:

    • Action: Transfer lysates to scintillation vials, add scintillation cocktail, and measure counts per minute (CPM) using a liquid scintillation counter.

Workflow CellPrep 1. HEK293 Cell Culture (hDAT, hNET, hSERT) CompoundInc 2. Compound Incubation (10-pt Gradient) CellPrep->CompoundInc Seed in 96-well plates Radioligand 3. Add[3H]-Substrate (10 min, 37°C) CompoundInc->Radioligand Establish binding equilibrium Wash 4. Rapid Wash & Lysis (Ice-cold KRH Buffer) Radioligand->Wash Linear phase uptake Quant 5. Liquid Scintillation Counting (CPM) Wash->Quant Extract intracellular [3H] Data 6. IC50 Calculation (Non-linear Regression) Quant->Data Calculate % Inhibition

Self-validating high-throughput screening workflow for monoamine reuptake inhibition.

Conclusion

The structural evolution from traditional 3-substituted morpholines to 2-Methyl-6-phenylmorpholine HCl represents a rational approach to tuning CNS pharmacology. By leveraging steric hindrance at the 6-position, researchers can theoretically enhance metabolic stability against CYP450 cleavage while shifting the pharmacological profile toward1[1]. This makes 2-Methyl-6-phenylmorpholine HCl a highly valuable scaffold for the development of next-generation therapeutics targeting depression, ADHD, and 4[4].

References

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. URL:[Link]

  • Meher, C.P., et al. (ResearchGate). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences (2022). URL:[Link]

  • National Institutes of Health (PMC). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. URL:[Link]

Sources

Validation

Inter-Laboratory Validation of 2-Methyl-6-phenylmorpholine HCl Synthesis: A Comparative Analytical Guide

Introduction The synthesis and pharmacological evaluation of substituted phenylmorpholines have garnered significant attention due to their potent activity at 1[1]. 2-Methyl-6-phenylmorpholine HCl, a positional isomer of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis and pharmacological evaluation of substituted phenylmorpholines have garnered significant attention due to their potent activity at 1[1]. 2-Methyl-6-phenylmorpholine HCl, a positional isomer of the well-documented phenmetrazine, presents unique challenges in synthetic reproducibility and chiral resolution. As researchers explore alternatives like 3-fluorophenmetrazine (3-FPM) and 4-methylphenmetrazine (4-MPM)[1][2], establishing a rigorous, self-validating analytical framework is paramount. This guide provides an objective comparison of inter-laboratory synthetic validations, benchmarking 2-methyl-6-phenylmorpholine against its analogs, and details a robust LC-ESI-MS/MS methodology for quality assurance.

Mechanistic Background & Synthetic Alternatives

The pharmacological efficacy of phenylmorpholines is highly dependent on their stereochemistry and regiochemistry. Minor deviations in the synthetic route—such as incomplete reduction during reductive amination or regioselectivity issues during epoxide ring-opening—can yield trace isomers that drastically skew in vitro transporter assays[1].

Compared to3[3], 2-methyl-6-phenylmorpholine requires stringent validation to ensure the absence of unreacted precursors. Inter-laboratory validation ensures that pharmacological data generated from different batches are directly comparable, eliminating synthetic variance as a confounding variable.

Inter-Laboratory Validation Framework

To establish trustworthiness, a validation protocol must be a self-validating system. This involves independent synthesis by multiple laboratories, followed by blinded analytical quantification at a central core facility. The use of deuterated internal standards compensates for matrix effects and ionization suppression during mass spectrometry[4].

ValidationWorkflow LabA Laboratory A (Route A: Epoxide) Analysis LC-ESI-MS/MS & Chiral HPLC (Blinded Analysis) LabA->Analysis Batches 1-3 LabB Laboratory B (Route B: Amination) LabB->Analysis Batches 4-6 LabC Laboratory C (Analytical Core) Data Statistical Validation (ANOVA, %RSD < 5%) LabC->Data Synthesis Synthesis of 2-Methyl- 6-phenylmorpholine HCl Synthesis->LabA Synthesis->LabB Analysis->LabC

Caption: Logical workflow for the inter-laboratory validation of synthesized phenylmorpholine batches.

Comparative Performance Data

The following table summarizes the inter-laboratory validation metrics for 2-Methyl-6-phenylmorpholine HCl compared to its primary research alternatives, 3-FPM and 4-MPM. Data reflects the analytical consensus across three independent laboratories.

CompoundSynthetic RouteOverall Yield (%)Chemical Purity (LC-MS)Enantiomeric Excess (%ee)Inter-Lab RSD (%)
2-Methyl-6-phenylmorpholine HCl Epoxide Ring-Opening68.4 ± 2.1>99.1%98.5%3.2%
2-Methyl-6-phenylmorpholine HCl Reductive Amination54.2 ± 3.5>98.5%96.2%4.8%
3-Fluorophenmetrazine (3-FPM) Reductive Amination61.0 ± 2.8>99.5%99.0%2.5%
4-Methylphenmetrazine (4-MPM) N-Alkylation72.1 ± 1.9>99.0%N/A (Achiral N)2.1%

Note: Epoxide ring-opening demonstrates superior stereocontrol and lower inter-laboratory variance compared to reductive amination.

Step-by-Step Analytical Methodology: LC-ESI-MS/MS Validation

To objectively verify the purity and structural integrity of the synthesized 2-Methyl-6-phenylmorpholine HCl, laboratories must employ a standardized4[4]. The following methodology is designed as a self-validating system.

Causality Check: Why LC-ESI-MS/MS? Gas chromatography (GC-MS) often requires derivatization for secondary amines to prevent peak tailing and thermal degradation[2]. LC-ESI-MS/MS bypasses this, offering direct, highly sensitive quantification (LODs typically <0.5 ng/mL)[4].

Phase 1: System Suitability and Preparation
  • Internal Standard Spiking: Prepare a 1.0 mg/mL stock solution of the synthesized batch in LC-MS grade methanol. Spike the solution with 50 ng/mL of D5-phenmetrazine (Internal Standard).

    • Rationale: The deuterated standard co-elutes with the target analyte, perfectly correcting for any ESI source signal suppression or matrix effects.

  • Blank Runs: Inject three consecutive methanol blanks to ensure the column is free of carryover. A signal-to-noise (S/N) ratio of <3 in the blank establishes the baseline trustworthiness of the run.

Phase 2: Chromatographic Separation
  • Column Selection: Utilize a chiral stationary phase (e.g., Daicel Chiralpak AD-H, 250 × 4.6 mm, 5 µm).

    • Rationale: The pharmacological activity of phenylmorpholines is enantiomer-specific; resolving the (2R,6R) from the (2S,6S) enantiomers is critical for validation.

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 0.8 mL/min.

    • Rationale: Diethylamine acts as a basic modifier, suppressing secondary interactions between the amine group of the morpholine ring and free silanols on the silica support, thereby sharpening the peaks.

Phase 3: Mass Spectrometric Detection
  • Ionization Mode: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MRM Transitions: Monitor the precursor-to-product ion transitions. For 2-methyl-6-phenylmorpholine (m/z 178.1 [M+H]+), monitor the primary transition to m/z 134.1 (loss of the morpholine fragment) and a secondary confirmation transition to m/z 91.1 (tropylium ion formation from the phenyl ring).

    • Rationale: Using two transitions (quantifier and qualifier) ensures absolute structural confirmation, preventing false positives from isobaric impurities.

AnalyticalProtocol Sample Sample Prep (+ D5-Internal Std) Chrom Chiral HPLC (Isocratic Elution) Sample->Chrom Ionization ESI+ Source (Capillary: 3.5 kV) Chrom->Ionization MassSpec Tandem MS (MRM) m/z 178.1 -> 134.1 Ionization->MassSpec Data Quantification (%RSD < 5%) MassSpec->Data

Caption: Step-by-step LC-ESI-MS/MS analytical workflow for validating synthesized batches.

Conclusion & Best Practices

Inter-laboratory validation of 2-Methyl-6-phenylmorpholine HCl synthesis reveals that while multiple synthetic routes are viable, stereochemical control remains the primary bottleneck. By standardizing the analytical workflow using chiral LC-ESI-MS/MS and internal isotopic standards[4], laboratories can achieve highly reproducible data (Inter-Lab RSD < 5%). Researchers developing novel monoamine transporter ligands should adopt this self-validating framework to ensure the integrity of their preclinical pharmacological data.

References

  • Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
  • Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.
  • Title: Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM).
  • Title: Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-6-phenylmorpholine HCl

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-6-phenylmorpholine Hydrochloride. As drug development professionals, our commitment to safety and environmental stewards...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-6-phenylmorpholine Hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in safe disposal is a thorough understanding of the compound's potential hazards. Based on available data for structurally analogous compounds, 2-Methyl-6-phenylmorpholine HCl must be handled as a hazardous substance.

The parent molecule is classified with several hazard codes, indicating significant risk upon exposure[1]. The hydrochloride salt form, while a solid, will exhibit acidic and corrosive properties in solution and carries the inherent hazards of the parent amine.

Inferred GHS Hazard Classification:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause respiratory irritation, drowsiness, or dizziness.[1][6]GHS07 (Exclamation Mark)

Waste Characterization:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Based on the acute toxicity data, any waste containing 2-Methyl-6-phenylmorpholine HCl must be classified as Hazardous Waste . It is illegal and unsafe to dispose of this material down the drain or in regular trash[4].

Part 2: Laboratory Protocol for Waste Accumulation

Proper disposal begins at the point of generation. Adherence to a strict, in-lab protocol is critical to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE):

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[6].

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and kept buttoned.

  • Ventilation: All handling of solid material and preparation of solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[2][7].

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Use a container made of compatible material (e.g., High-Density Polyethylene, HDPE) with a screw-top, leak-proof lid.

    • The container must be in good condition, free of cracks or residue[8].

    • Never use metal containers for acidic hydrochloride salt solutions due to the risk of corrosion.

  • Label the Container:

    • Proper labeling is a primary tenet of safety and is required by law.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Methyl-6-phenylmorpholine HCl". Do not use abbreviations.

      • An indication of the hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started (the day the first drop of waste enters the container).

  • Accumulate Waste:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the control of laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.

    • Do not mix incompatible wastes. Waste containing 2-Methyl-6-phenylmorpholine HCl should not be mixed with bases or strong oxidizing agents[3].

  • Manage Container Volume:

    • Do not overfill the container. A maximum of 90% capacity is recommended to allow for expansion and prevent spills.

    • Once the container is full, or within 12 months of the start date (whichever comes first), arrange for its removal from the laboratory.

Part 3: Formal Disposal and Emergency Procedures

Disposal of hazardous waste is a regulated process that must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal Workflow:

The primary and most appropriate method for final disposal is controlled incineration at a licensed facility[9]. This process safely destroys the organic molecule, preventing its release into the environment.

cluster_Lab In-Laboratory Process cluster_EHS Institutional Process A 1. Generate Waste B 2. Collect in Labeled, Compatible Container A->B C 3. Store in Satellite Accumulation Area B->C D 4. Request Waste Pickup (via EHS Portal) C->D E 5. EHS Creates Hazardous Waste Profile D->E F 6. Transport to Central Accumulation Area E->F G 7. Licensed Waste Hauler Transports Off-Site F->G H 8. Final Disposal via Controlled Incineration G->H Spill Spill Occurs IsLarge Is spill large or are you unsure? Spill->IsLarge Evacuate Evacuate Area & Call Emergency Response IsLarge->Evacuate Yes IsSafe Is it safe to clean up? IsLarge->IsSafe No IsSafe->Evacuate No Absorb Contain & Absorb with Inert Material IsSafe->Absorb Yes Collect Collect into Hazardous Waste Container Absorb->Collect Clean Decontaminate Area Collect->Clean Report Report to Supervisor/EHS Clean->Report

Caption: Decision workflow for spill response.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, call for immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9]

By adhering to these rigorous safety and disposal protocols, you ensure the protection of yourself, your colleagues, and the environment, upholding the highest standards of professional and scientific integrity.

References

  • Hazardous Substance Fact Sheet - Morpholine. (2009, May). NJ.gov. [Link]

  • rac-(2R,6S)-2-methyl-6-phenylmorpholine — Chemical Substance Information. NextSDS. [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). chemnovatic. [Link]

  • Morpholine. (2022, June 13). PubChem. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • A Review of the EPA Hazardous Waste Profile and its Requirements. (2018, February 28). Hazardous Waste Experts. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. CDC. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.